Product packaging for 4,5-Dimethylthiophene-3-carboxylic acid(Cat. No.:CAS No. 19156-52-6)

4,5-Dimethylthiophene-3-carboxylic acid

Cat. No.: B178491
CAS No.: 19156-52-6
M. Wt: 156.2 g/mol
InChI Key: METLBUIFJAMVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dimethylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2S B178491 4,5-Dimethylthiophene-3-carboxylic acid CAS No. 19156-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-4-5(2)10-3-6(4)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METLBUIFJAMVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356016
Record name 4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19156-52-6
Record name 4,5-Dimethyl-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19156-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4,5-dimethylthiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the core synthetic strategies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted thiophene derivative with significant potential as a scaffold in the development of novel therapeutic agents and functional organic materials. Its structural features allow for diverse functionalization, making it a key intermediate in the synthesis of more complex molecules. This guide will focus on the most prevalent and practical synthetic routes, with an emphasis on the multi-step synthesis commencing with the Gewald reaction.

Primary Synthetic Pathway: A Three-Step Approach

The most commonly employed route to this compound is a three-step synthesis starting from readily available precursors. This pathway involves:

  • Gewald Aminothiophene Synthesis: Formation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

  • Deamination: Removal of the amino group via diazotization and reduction to yield ethyl 4,5-dimethylthiophene-3-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

A logical workflow for this synthetic pathway is outlined below.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Deamination cluster_2 Step 3: Hydrolysis A 2,3-Butanedione D Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate A->D Base (e.g., Diethylamine) Ethanol, Room Temp. B Ethyl Cyanoacetate B->D Base (e.g., Diethylamine) Ethanol, Room Temp. C Elemental Sulfur C->D Base (e.g., Diethylamine) Ethanol, Room Temp. E Ethyl 4,5-dimethylthiophene-3-carboxylate D->E 1. NaNO2, H2SO4 2. H3PO2 F This compound E->F Base (e.g., NaOH) Ethanol/Water, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward route to substituted 2-aminothiophenes.[1]

Materials:

  • 2,3-Butanedione

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Diethylamine (or Morpholine)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,3-butanedione (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.

  • To this stirred mixture, add diethylamine (1 equivalent) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for approximately 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a solid.[2]

Step 2: Deamination of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

The deamination of the 2-aminothiophene intermediate is a crucial step to introduce a hydrogen atom at the C2 position. This is typically achieved through a diazotization reaction followed by reduction.

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Hypophosphorous acid (H₃PO₂)

  • Ice

Procedure:

  • Prepare a solution of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a suitable acidic medium, such as dilute sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled mixture while maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of the reducing agent, such as hypophosphorous acid.

  • Carefully add the cold diazonium salt solution to the reducing agent solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude ethyl 4,5-dimethylthiophene-3-carboxylate, which can be purified by column chromatography if necessary.

Step 3: Hydrolysis of Ethyl 4,5-dimethylthiophene-3-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.[3]

Materials:

  • Ethyl 4,5-dimethylthiophene-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 4,5-dimethylthiophene-3-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and maintain reflux until the reaction is complete (monitored by TLC, typically a few hours).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

StepReactionStarting MaterialProductReported Yield (%)
1Gewald Reaction2-Butanone, Ethyl cyanoacetate, SulfurEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate75%[2]
2DeaminationEthyl 2-amino-4,5-dimethylthiophene-3-carboxylateEthyl 4,5-dimethylthiophene-3-carboxylateNot explicitly reported for this substrate; yields for similar reactions vary.
3HydrolysisEthyl 4,5-dimethylthiophene-3-carboxylateThis compoundTypically high-yielding (>90%) for ester hydrolysis.

Note: The yield for the deamination step is a critical parameter and may require optimization for this specific substrate.

Alternative Synthetic Routes

While the Gewald-based pathway is common, other methods for the synthesis of the thiophene core exist.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes.[4] Generally, it involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated aldehydes/ketones. For the synthesis of this compound, a plausible route would involve the reaction of a β-ketoester with a thioglycolic acid derivative.

G A β-Ketoester Derivative C This compound Derivative A->C Base B Thioglycolic Acid Derivative B->C

Caption: Generalized Fiesselmann thiophene synthesis pathway.

Mercaptoketone Route

Another approach involves the reaction of an α-mercaptoketone with an acrylate derivative. For this specific target, 3-mercapto-2-butanone would react with an appropriate acrylate in the presence of a base to form a tetrahydrothiophene intermediate, which is subsequently aromatized.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence involving an initial Gewald reaction to form a 2-aminothiophene intermediate, followed by deamination and ester hydrolysis. While this pathway is robust, optimization of the deamination step is crucial for achieving a high overall yield. The alternative Fiesselmann and mercaptoketone routes offer other potential avenues for synthesis that may be explored. This guide provides the fundamental protocols and data to enable the successful laboratory preparation of this important heterocyclic compound.

References

An In-depth Technical Guide to the Gewald Synthesis of 2-Aminothiophenes from 4,5-Dimethyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gewald synthesis for preparing 2-aminothiophenes with a focus on derivatives bearing 4,5-dimethyl substitution patterns. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines detailed experimental protocols, quantitative data, and the mechanistic basis of the synthesis, providing a valuable resource for researchers in the field.

Introduction to the Gewald Synthesis

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] The use of 3-methyl-2-butanone as the ketone precursor specifically leads to the formation of 2-aminothiophenes with methyl groups at the 4- and 5-positions of the thiophene ring, a structural motif present in various biologically active molecules.

Reaction Mechanism and Workflow

The mechanism of the Gewald synthesis is a well-established sequence of reactions. The process is initiated by a Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the active methylene nitrile, catalyzed by a base. This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1]

Below is a generalized workflow for the Gewald synthesis of 4,5-dimethyl-2-aminothiophenes.

Gewald Synthesis Workflow reagents Reactants: - 3-Methyl-2-butanone - Active Methylene Nitrile - Elemental Sulfur - Base (e.g., Morpholine, Diethylamine) reaction Gewald Reaction (One-pot synthesis) reagents->reaction workup Reaction Workup - Cooling - Precipitation - Filtration reaction->workup purification Purification - Recrystallization workup->purification product Final Product: 4,5-Dimethyl-2-aminothiophene Derivative purification->product

Caption: Generalized workflow for the Gewald synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 2-aminothiophenes. Below are protocols for the synthesis of various 4,5-dimethyl-2-aminothiophene derivatives.

General Conventional Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylates and -carbonitriles

This protocol is a general procedure that can be adapted for different active methylene nitriles.

Materials:

  • 3-Methyl-2-butanone

  • Appropriate active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Morpholine (or other suitable base like diethylamine)

  • Methanol (or ethanol)

Procedure: [3]

  • To a mixture of 3-methyl-2-butanone (0.05 mol), the active methylene nitrile (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.

  • Stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration and wash it with ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 2-amino-4,5-dimethylthiophene derivative.

Ball-Milling Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This solvent-free method offers an environmentally friendly alternative to conventional synthesis.

Materials:

  • 3-Methyl-2-butanone (2-butanone is mentioned in the source, but the product is 4,5-dimethyl, implying 3-methyl-2-butanone was the intended precursor for this specific product)

  • Malononitrile

  • Elemental sulfur

  • Planetary ball mill

Procedure: [4]

  • Place 3-methyl-2-butanone (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) in a stainless steel vial of a planetary ball mill.

  • Mill the mixture for 30 minutes.

  • Purify the crude product by recrystallization from ethyl acetate.

Ball-Milling Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

  • 3-Methyl-2-butanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Planetary ball mill

Procedure: [4]

  • Combine 3-methyl-2-butanone (0.02 mol), ethyl cyanoacetate (0.02 mol), and elemental sulfur (0.02 mol) in a stainless steel vial of a planetary ball mill.

  • Mill the mixture for 30 minutes.

  • Purify the crude product by recrystallization from ethyl acetate.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of various 4,5-dimethyl-2-aminothiophene derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of 4,5-Dimethyl-2-aminothiophenes

3-Substituent (from Nitrile)KetoneMethodBase/CatalystSolventTemp. (°C)TimeYield (%)Reference
-CN3-Methyl-2-butanoneConventionalMorpholineMethanol453 h70-85[3]
-COOEt3-Methyl-2-butanoneConventionalMorpholineMethanol453 h70-85[3]
-CN3-Methyl-2-butanoneBall-Milling-Solvent-freeRT30 minHigh[4]
-COOEt3-Methyl-2-butanoneBall-Milling-Solvent-freeRT30 minHigh[4]

Table 2: Physicochemical and Spectroscopic Data for 4,5-Dimethyl-2-aminothiophene Derivatives

Compound3-SubstituentM.P. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Reference
2-Amino-4,5-dimethylthiophene-3-carbonitrile-CN141-142(CDCl₃): 2.07 (s, 3H), 2.16 (s, 3H), 4.60 (br s, 2H)(CDCl₃): 12.3, 12.7, 90.6, 115.9, 117.2, 129.6, 159.13438, 3345, 3223, 2923, 2867, 2164, 1612, 1572, 1496[4]
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate-COOEt90-94---[5]

Biological Activity and Relevance in Drug Development

2-Aminothiophene derivatives are recognized for their wide range of biological activities, making them attractive scaffolds for drug discovery.

Biological_Activities parent 2-Amino-4,5-dimethylthiophenes sub1 Antiproliferative Activity parent->sub1 sub2 Antifungal Activity parent->sub2 sub3 Kinase Inhibition parent->sub3 sub4 Receptor Modulation parent->sub4 sub1_desc Cytostatic effects against human cancer cell lines. sub1->sub1_desc sub2_desc Activity against various fungal strains. sub2->sub2_desc sub3_desc Potential to inhibit kinases involved in cell cycle progression. sub3->sub3_desc sub4_desc Positive allosteric modulators of GLP-1 receptor. sub4->sub4_desc

Caption: Biological activities of 2-aminothiophene derivatives.

Antiproliferative and Cytostatic Effects

Derivatives of 2-aminothiophene have demonstrated significant antiproliferative activity against various human cancer cell lines. Studies have shown that these compounds can interfere with the cell cycle, leading to a cytostatic effect and preventing the growth and multiplication of tumor cells. This makes them promising candidates for the development of novel anticancer drugs.

Antifungal Properties

Certain 2-aminothiophene derivatives have exhibited notable antifungal activity against a range of fungal species. This suggests their potential as lead compounds for the development of new antifungal agents, an area of significant medical need.

Signaling Pathway Modulation

The biological effects of 2-aminothiophenes are intrinsically linked to their ability to modulate specific signaling pathways. For instance, their antiproliferative effects may be attributed to the inhibition of kinases that are crucial for cell cycle progression. Furthermore, some 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. This highlights the potential of this chemical scaffold to interact with and modulate the function of important biological targets.

Conclusion

The Gewald synthesis provides an efficient and straightforward route to 4,5-dimethyl-substituted 2-aminothiophenes. The versatility of this reaction allows for the generation of a diverse library of compounds with significant potential in drug discovery and development. The demonstrated antiproliferative and antifungal activities, coupled with the ability to modulate key signaling pathways, underscore the importance of this class of heterocycles in medicinal chemistry. This guide offers a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of these promising molecules.

References

An In-depth Technical Guide to 4,5-Dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethylthiophene-3-carboxylic acid (CAS No. 19156-52-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, and known applications, with a particular focus on its role as a key building block in drug discovery. While specific biological activity for this compound is not extensively reported, this guide explores the well-documented therapeutic potential of structurally related thiophene derivatives, including their anticancer, anti-inflammatory, and enzyme inhibitory activities. Detailed experimental protocols for its synthesis and for a representative biological assay are provided, alongside visualizations of key workflows to support researchers in their scientific endeavors.

Core Properties and Data

This compound is a solid, five-membered heterocyclic compound containing a sulfur atom.[1] Its structure, featuring a carboxylic acid functional group and two methyl substituents on the thiophene ring, makes it a versatile scaffold for chemical modification.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 19156-52-6[1]
Molecular Formula C₇H₈O₂S[1]
Molecular Weight 156.2 g/mol [1]
Melting Point 144-145 °C[3]
Boiling Point Data not available. Expected to be high due to intermolecular hydrogen bonding. The related methyl ester has a boiling point of 287.8 °C at 760 mmHg.[4]
Appearance Solid[1]
Purity ≥95%[1]
Predicted XLogP3 2.06[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the hydrolysis of its corresponding ester, which can be synthesized via established methods for thiophene ring formation.

Synthesis of the Precursor: Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

A general and widely used method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This multicomponent reaction provides an efficient route to the ester precursor of the target carboxylic acid.

Experimental Protocol: Gewald Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Materials: 2-Butanone, methyl cyanoacetate, elemental sulfur, morpholine, and dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve elemental sulfur (5.0 mmol) in a minimal amount of DMF.

    • Sequentially add methyl cyanoacetate (5.0 mmol) and morpholine (5.0 mmol) to the solution. The reaction mixture will typically turn dark brown.

    • Add 2-butanone (12.5 mmol) to the mixture.

    • Stir the reaction mixture at 50°C overnight.

    • After completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography to yield methyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a light-yellow solid.[5]

Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the ester precursor. This is a standard transformation in organic synthesis.

Experimental Protocol: Hydrolysis of Methyl 4,5-dimethylthiophene-3-carboxylate

  • Materials: Methyl 4,5-dimethylthiophene-3-carboxylate, sodium hydroxide (or another suitable base), ethanol, water, and hydrochloric acid.

  • Procedure:

    • Dissolve the methyl ester (1 equivalent) in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) to the solution.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

G General Synthesis Workflow start Starting Materials (2-Butanone, Methyl Cyanoacetate, Sulfur, Base) gewald Gewald Reaction (Thiophene Ring Formation) start->gewald ester Methyl 4,5-dimethylthiophene-3-carboxylate (Ester Precursor) gewald->ester purification Purification (Column Chromatography) gewald->purification hydrolysis Base-catalyzed Hydrolysis ester->hydrolysis acid This compound (Final Product) hydrolysis->acid Followed by acidification workup Acidic Workup & Isolation hydrolysis->workup purification->ester workup->acid G MTT Assay Workflow start Cancer Cell Line seed Seed cells in 96-well plate start->seed treat Treat with serial dilutions of test compound seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT solution incubate->mtt formazan Viable cells form formazan crystals mtt->formazan solubilize Solubilize formazan formazan->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 value read->analyze

References

Spectroscopic Profile of 4,5-Dimethylthiophene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylthiophene-3-carboxylic acid (CAS No: 19156-52-6). Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines predicted data with characteristic spectral features observed in closely related thiophene derivatives and carboxylic acids. This information is intended to serve as a valuable reference for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈O₂S

  • Molecular Weight: 156.20 g/mol

  • Appearance: Solid[1]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound.

Table 1: Predicted Mass Spectrometry Data
Adduct IonPredicted m/z
[M+H]⁺157.03178
[M+Na]⁺179.01372
[M-H]⁻155.01722
[M]⁺156.02395

Data sourced from PubChem predicted spectra.[2]

Table 2: Expected ¹H NMR Chemical Shifts
ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0Singlet
Thiophene Ring Proton (H-2)7.0 - 8.0Singlet
Methyl Protons (-CH₃) at C-52.0 - 2.5Singlet
Methyl Protons (-CH₃) at C-42.0 - 2.5Singlet

Note: Expected values are based on typical chemical shifts for protons in similar chemical environments.

Table 3: Expected ¹³C NMR Chemical Shifts
Carbon AtomExpected Chemical Shift (δ, ppm)
-COOH165 - 180
Thiophene Ring Carbon (C-3)130 - 140
Thiophene Ring Carbon (C-4)135 - 145
Thiophene Ring Carbon (C-5)135 - 145
Thiophene Ring Carbon (C-2)120 - 130
Methyl Carbons (-CH₃)10 - 20

Note: Expected values are based on typical chemical shifts for carbons in analogous thiophene and carboxylic acid structures.

Table 4: Expected Infrared (IR) Absorption Frequencies
Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic/Methyl)3100 - 2850Sharp
C=O (Carboxylic Acid)1710 - 1680Strong, Sharp
C=C (Thiophene Ring)1600 - 1450Medium to Weak
C-O (Carboxylic Acid)1320 - 1210Medium

Note: Expected ranges are based on characteristic IR absorptions for carboxylic acids and thiophene derivatives.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-15 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for all carbon atoms (typically 0-200 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is employed. For this type of molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Visualizations

General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 4,5-Dimethylthiophene- 3-carboxylic acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Pellet KBr Pellet Preparation Sample->Pellet for IR MS Mass Spectrometer Sample->MS for MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer Pellet->IR NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

Crystal Structure Analysis of a 4,5-Dimethylthiophene Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of a 4,5-dimethylthiophene derivative, serving as a valuable resource for understanding the solid-state properties of this class of compounds. Due to the limited availability of public domain crystallographic data for 4,5-Dimethylthiophene-3-carboxylic acid, this document focuses on the closely related and structurally significant compound, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate . The methodologies and data presented offer a representative example of the crystallographic analysis applicable to this family of molecules, which are of interest in medicinal chemistry and materials science.

Molecular Structure and Crystallographic Data

The molecular structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group. The thiophene ring and the ethoxycarbonyl group are nearly coplanar. The crystal structure is stabilized by an intramolecular N—H⋯O hydrogen bond, which creates an S(6) ring motif. Furthermore, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming wave-like chains within the crystal lattice.[1]

Table 1: Crystal Data and Structure Refinement for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [1]

ParameterValue
Empirical formulaC₉H₁₃NO₂S
Formula weight199.26
Temperature296 K
Wavelength1.54178 Å (Cu Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a7.9487 (2) Å
b9.8939 (3) Å
c13.4348 (4) Å
α90°
β106.143 (2)°
γ90°
Volume1014.90 (5) ų
Z4
Density (calculated)1.304 Mg/m³
Absorption coefficient2.59 mm⁻¹
F(000)424
Crystal size0.92 × 0.26 × 0.08 mm
Theta range for data collection4.3 to 68.4°
Index ranges-9 ≤ h ≤ 9, -11 ≤ k ≤ 11, -15 ≤ l ≤ 15
Reflections collected6429
Independent reflections1671 [R(int) = 0.029]
Completeness to theta = 68.4°99.4 %
Absorption correctionMulti-scan
Max. and min. transmission0.820 and 0.199
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1671 / 0 / 132
Goodness-of-fit on F²1.07
Final R indices [I>2sigma(I)]R1 = 0.037, wR2 = 0.104
R indices (all data)R1 = 0.041, wR2 = 0.108
Largest diff. peak and hole0.19 and -0.17 e.Å⁻³

Experimental Protocols

Synthesis and Crystallization

The synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was performed following established chemical routes. High-purity single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution at room temperature.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystallographic data were collected using a Bruker SMART APEXII CCD area-detector diffractometer with graphite-monochromated Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the crystal structure analysis.

Caption: Molecular structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

experimental_workflow Crystal Structure Analysis Workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_validation Finalization synthesis Synthesis of Compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement solve->refine validation Data Validation and CIF Generation refine->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

References

Navigating the Solubility Landscape of 4,5-Dimethylthiophene-3-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiophene-3-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment in a drug development context.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide compiles the existing qualitative information and provides researchers with the necessary protocols to generate quantitative data in their own laboratories.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The carboxylic acid functional group in this compound can participate in hydrogen bonding, suggesting a higher affinity for polar solvents. Conversely, the dimethylthiophene ring contributes to the molecule's nonpolar character. The interplay between these structural features dictates its solubility profile across a range of organic solvents. Factors such as temperature and the presence of impurities can also significantly influence solubility.

Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesExpected Solubility
Polar Protic Methanol, EthanolGenerally described as soluble. The carboxylic acid group can form hydrogen bonds with these solvents, facilitating dissolution.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Expected to be soluble, particularly in strong aprotic solvents like DMF and DMSO, due to dipole-dipole interactions and the potential for hydrogen bond acceptance.
Nonpolar Hexane, TolueneExpected to have low solubility. The polar carboxylic acid group hinders dissolution in nonpolar environments.
Halogenated Dichloromethane, ChloroformModerate to low solubility is anticipated, depending on the balance between the polarity of the C-X bond and the overall nonpolar nature of the solvent.

Note: This table is based on general chemical principles and qualitative descriptions. Experimental verification is necessary for quantitative assessment.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols, adapted from established methodologies such as the OECD Test Guideline 105 for Water Solubility and general practices for organic solvents, can be employed.

Method 1: Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature of the solution during this step.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a membrane filter compatible with the solvent to remove any undissolved solid particles.

  • Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Method 2: High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, a smaller-scale, high-throughput approach can be utilized.

Materials:

  • This compound

  • A library of organic solvents

  • 96-well plates (solvent-resistant)

  • Automated liquid handler (optional)

  • Plate shaker with temperature control

  • Plate reader (e.g., UV-Vis or a system coupled with HPLC)

Procedure:

  • Compound Dispensing: Dispense a known, fixed amount of solid this compound into each well of the 96-well plate.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective wells.

  • Mixing and Equilibration: Seal the plate and place it on a temperature-controlled shaker. Agitate for a predetermined period to facilitate dissolution and approach equilibrium.

  • Analysis: After mixing, centrifuge the plate to settle any undissolved solid. Analyze the concentration of the dissolved compound in the supernatant of each well using a suitable high-throughput analytical method. This can be direct UV-Vis analysis if the compound has a chromophore and the solvent does not interfere, or by injection into an LC-MS system.

  • Data Interpretation: The measured concentrations provide a relative or semi-quantitative measure of solubility across the different solvents. For more accurate quantitative data, a calibration curve for each solvent is required.

Visualization of Solubility Assessment Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a drug development setting.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Thermodynamic & Predictive Modeling cluster_3 Phase 4: Application & Formulation A Define Solvent Set (e.g., Biorelevant, Process, Formulation) B High-Throughput Solubility Screening (e.g., 96-well plate method) A->B C Qualitative/Semi-Quantitative Solubility Ranking B->C D Select Key Solvents Based on Ranking C->D Inform Selection E Equilibrium Solubility Determination (Shake-Flask Method) D->E F Quantitative Solubility Data (e.g., mg/mL at defined T) E->F G Temperature Dependence Studies F->G Input for Further Studies J Informed Solvent Selection for Crystallization, Formulation, etc. F->J Guide Application H Determination of Thermodynamic Parameters (ΔH_sol, ΔS_sol) G->H I Develop Predictive Solubility Models (e.g., COSMO-RS, Hansen Solubility Parameters) H->I I->J Predictive Guidance K Pre-formulation Studies J->K L Final Formulation Development K->L

Caption: Workflow for solubility assessment in drug development.

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is critical for its successful application in research and development. While quantitative data is currently sparse, the qualitative trends and detailed experimental protocols provided in this guide offer a solid foundation for researchers. By employing the described methodologies, scientists can generate the specific, high-quality solubility data required to advance their work in drug discovery, process chemistry, and materials science. The provided workflow diagram further contextualizes the importance of solubility assessment within the broader landscape of pharmaceutical development.

Theoretical Methodologies in the Study of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Experimental Analysis of Thiophene Carboxylic Acid Derivatives

Introduction

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives are cornerstones in the field of medicinal chemistry and materials science.[1][2] Specifically, thiophene carboxylic acid derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6] The versatility of the thiophene ring allows for extensive functionalization, enabling the fine-tuning of electronic and steric properties to enhance biological efficacy and selectivity.[1]

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the research and development of thiophene carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, structured data, and logical workflows. The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental synthesis and biological evaluation has become an indispensable strategy for accelerating the discovery of novel therapeutic agents.[7] This document will explore these theoretical calculations, present key quantitative findings in a comparative format, detail experimental procedures, and visualize the intricate relationships and workflows involved in this area of research.

Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules, guiding the design of more potent and selective drug candidates.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. It is extensively applied to thiophene carboxylic acid derivatives to calculate a range of molecular descriptors.[3][8] Common approaches involve using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G(d,p) to optimize molecular geometries and predict electronic and spectroscopic properties.[4][9] These calculations help in understanding the fundamental characteristics of the molecules before their synthesis.

The general workflow for a theoretical study using DFT is outlined below.

Start Molecule Design & Structure Drawing GeomOpt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Start->GeomOpt Docking Molecular Docking (Interaction with Target Protein) Start->Docking If target is known FreqCalc Frequency Calculation (Confirm Minimum Energy State) GeomOpt->FreqCalc Verify structure ElecProp Electronic Property Calculation (HOMO, LUMO, ESP) FreqCalc->ElecProp Proceed if no imaginary frequencies Spectra Spectra Simulation (IR, UV-Vis) FreqCalc->Spectra Analysis Data Analysis & Correlation (Compare with Experimental Data) ElecProp->Analysis Spectra->Analysis Docking->Analysis End Identify Promising Candidates Analysis->End

General workflow for computational studies.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is crucial for studying the interaction between thiophene derivatives and biological targets like enzymes or receptors. For instance, studies have used docking to elucidate the binding patterns of thiophene carboxamides within the colchicine-binding site of tubulin (PDB ID: 6XER) or with DNA gyrase (PDB: 6FQM), providing insights into their anticancer and antimicrobial mechanisms, respectively.[5][10]

Quantitative Data from Theoretical Studies

Theoretical calculations yield a wealth of quantitative data that helps in rationalizing the chemical behavior and biological activity of the studied compounds.

Electronic and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental electronic descriptors. EHOMO relates to the electron-donating ability of a molecule, while ELUMO reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[7]

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
3-Hydroxy Thiophene-2-carboxamides-5.90 to -5.64-2.68 to -2.393.22 to 3.29[4]
3-Methyl Thiophene-2-carboxamides-5.84 to -5.58-2.73 to -2.433.11 to 3.18[4]
3-Amino Thiophene-2-carboxamides-5.91 to -5.69-2.08 to -1.993.71 to 3.83[4]
Thiophene SulfonamidesVariesVaries4.80 to 5.48[8]
Biological Activity Data

Theoretical predictions are often correlated with experimental biological data to build structure-activity relationships (SAR).

Compound TypeBiological ActivityAssayKey ResultReference
Thiophene Carboxamide (2b)Anticancer (Hep3B)Cytotoxicity AssayIC50 = 5.46 µM[5]
Thiophene Carboxamide (2e)Anticancer (Hep3B)Cytotoxicity AssayIC50 = 12.58 µM[5]
3-Amino Thiophene-2-carboxamide (7a)AntioxidantABTS Assay62.0% inhibition[4]
3-Hydroxy Thiophene-2-carboxamide (3a-c)AntioxidantABTS Assay28.4% - 54.9% inhibition[4]
Thiophene-carboxamide (IIId)Acetylcholinesterase InhibitorEllman's Method60% inhibition[11]
Thiophene-thiadiazole hybrids (5a, 5b, 6a, 7b)AntimicrobialMIC DeterminationMIC = 3.125-6.25 µg/mL[10]

Experimental Protocols

The synthesis and biological evaluation of thiophene carboxylic acid derivatives are crucial steps to validate theoretical findings.

General Synthesis Protocols

Several synthetic routes are employed to produce these derivatives. The choice of method depends on the desired substitution pattern and functional groups.

1. Synthesis of Thiophene Carboxamides via EDC/DMAP Coupling [5]

  • Step 1: Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1 eq.) in dichloromethane (DCM).

  • Step 2: Add 4-dimethylaminopyridine (DMAP) (0.33 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.33 eq.).

  • Step 3: Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

  • Step 4: Add the appropriate aniline derivative (1 eq.) and continue stirring for 48 hours.

  • Step 5: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 6: Upon completion, quench the reaction, perform an acidic wash to remove excess aniline, and dry the organic layer.

  • Step 7: Purify the crude product by column chromatography.

Start Start Materials: Thiophene Carboxylic Acid Aniline Derivative Reaction Amide Coupling Reaction (Room Temp, 48h) Start->Reaction Reagents Reagents: EDC, DMAP, DCM Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Thiophene Carboxamide Purification->Product

Workflow for Thiophene Carboxamide Synthesis.

2. Gewald Synthesis of 2-Aminothiophenes [11][12]

  • Step 1: Mix an α-methylene ketone (e.g., acetylacetone), a cyano-active compound (e.g., ethyl cyanoacetate), and elemental sulfur in equimolar amounts.

  • Step 2: Add a catalytic amount of a base, such as diethylamine, dropwise with stirring.

  • Step 3: Stir the reaction mixture at 40–50°C for several hours.

  • Step 4: Allow the mixture to stand overnight at room temperature.

  • Step 5: Collect the precipitated product by filtration, dry it, and recrystallize from a suitable solvent like ethanol.

Biological Evaluation Protocols

1. Antimicrobial Activity Assay (Broth Microdilution Method) [2]

  • Step 1: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Step 2: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Step 3: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 105 CFU/mL.

  • Step 4: Add the bacterial suspension to each well. Include positive (bacteria + broth), negative (broth only), and drug controls (e.g., Ciprofloxacin).

  • Step 5: Incubate the plates at 37°C for 18-24 hours.

  • Step 6: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Antioxidant Activity (ABTS Assay) [4]

  • Step 1: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Step 2: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Step 3: Add a small volume of the test compound solution to the diluted ABTS•+ solution.

  • Step 4: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Step 5: Use a standard antioxidant like ascorbic acid for comparison. Calculate the percentage inhibition of the ABTS•+ radical.

Bridging Theory and Experiment

A key objective of computational studies is to establish a logical relationship between theoretical parameters and experimentally observed biological activities. For example, compounds with a lower HOMO-LUMO energy gap are often more reactive and may exhibit enhanced biological activity, as they can more readily participate in electron transfer reactions.[7]

DFT DFT Calculations ElecProp Electronic Properties (e.g., Low ΔE) DFT->ElecProp Docking Molecular Docking BindAffinity Binding Affinity (e.g., Low Binding Energy) Docking->BindAffinity Synthesis Chemical Synthesis BioAssay Biological Assays Synthesis->BioAssay HighActivity High Biological Activity (e.g., Low IC50 / MIC) BioAssay->HighActivity SAR Structure-Activity Relationship (SAR) ElecProp->SAR correlates with BindAffinity->SAR correlates with HighActivity->SAR informs

Relationship between theoretical and experimental data.

Conclusion

The study of thiophene carboxylic acid derivatives is a dynamic and promising field in drug discovery. The synergistic use of theoretical calculations and experimental validation provides a robust framework for the rational design of novel compounds. DFT and molecular docking studies offer invaluable predictive power, identifying candidates with desirable electronic and binding properties, thereby reducing the time and resources required for synthesis and screening. The detailed protocols and compiled data in this guide serve as a foundational resource for professionals aiming to explore and exploit the therapeutic potential of this important class of molecules. Future research will likely see an even deeper integration of machine learning and artificial intelligence with these established methods to further accelerate the discovery pipeline.

References

An In-depth Technical Guide to the Discovery and History of Substituted Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental structure in organic and medicinal chemistry.[1] Its discovery in the 19th century as an impurity in benzene initiated extensive research into its chemical properties and applications.[1] The structural similarity between the thiophene ring and benzene, a principle known as bioisosterism, has established it as a crucial scaffold in drug discovery. This allows for the modification of pharmacological activity and the physicochemical properties of bioactive molecules.[1] This guide provides a detailed overview of the discovery and history of thiophene research, covering key synthetic methods and their evolution, and tracing its path from a coal tar byproduct to a vital component in modern pharmaceuticals and materials.[1][2]

The Serendipitous Discovery of Thiophene

Early Synthetic Developments

The discovery of thiophene quickly sparked interest in its synthesis and reactivity. The following timeline highlights key milestones in the development of thiophene chemistry:

  • 1882: Viktor Meyer discovers and isolates thiophene from crude benzene.[1]

  • 1883: Meyer reports the first synthesis of thiophene from acetylene and sulfur.[1][6]

  • 1884: Paal and Knorr independently report the synthesis of furans from 1,4-diketones, a method later adapted for thiophenes (Paal-Knorr Thiophene Synthesis).[1][2]

  • 1885: Volhard and Erdmann develop a synthesis from 1,4-difunctional compounds.[1]

  • 1950s: Hans Fiesselmann develops a versatile synthesis for substituted thiophenes.[1]

  • 1966: Karl Gewald reports the synthesis of 2-aminothiophenes.[1]

  • Mid-20th Century: Thiophene derivatives begin to appear in pharmaceuticals, such as the antihistamine methapyrilene.[1]

  • Late 20th Century: The discovery of major thiophene-based drugs like the antiplatelets ticlopidine and clopidogrel, and the antipsychotic olanzapine.[1]

Key Synthetic Methodologies for Substituted Thiophenes

The synthesis of substituted thiophenes can be approached in two main ways: constructing the thiophene ring with the desired substituents already in place, or by substituting a pre-formed thiophene ring.[2]

Classical Ring-Closure Syntheses:

Several foundational methods are still widely used for constructing the thiophene ring:

  • Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[2][5] This is particularly useful for preparing 3,4-dialkyl or 3,4-diarylthiophenes.[2]

  • Hinsberg Thiophene Synthesis: This synthesis involves the condensation of a 1,2-dicarbonyl compound with a thiodiacetate ester.

  • Fiesselmann Thiophene Synthesis (1950s): This versatile method allows for the synthesis of a wide variety of substituted thiophenes.[1]

  • Gewald Aminothiophene Synthesis (1960s): This is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes.[2][4]

Modern Synthetic Approaches:

More recent methods often employ metal catalysis to achieve highly efficient and regioselective syntheses of complex thiophene derivatives.[7]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are used for the direct C-H arylation of thiophenes.[8]

  • Copper-Catalyzed Syntheses: Copper(I) catalysts can be used with sodium sulfide as a sulfur source for the regioselective synthesis of substituted thiophenes from haloalkynes.[7]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts enable the highly regioselective synthesis of fully substituted thiophenes from 1,2,3-thiadiazoles and alkynes.[7][8]

Experimental Protocols

Below are generalized experimental protocols for some of the key syntheses mentioned.

Table 1: Experimental Protocols for Thiophene Synthesis

Synthesis MethodGeneral Protocol
Paal-Knorr Thiophene Synthesis A 1,4-dicarbonyl compound is reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), often with heating. The reaction mixture is then worked up to isolate the substituted thiophene.
Gewald Aminothiophene Synthesis A ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol. The reaction is typically stirred at room temperature or with gentle heating.[4]
Synthesis of 5-aryl-2-acetylthiophenes To a solution of sodium sulfide nonahydrate in DMF, a β-aryl-β-chloroacrolein is added and the mixture is stirred at 60 °C. Chloroacetone is then added, and the reaction is stirred for several hours at 60 °C. Finally, an aqueous solution of potassium carbonate is added, and the mixture is stirred for a short period before being poured into water to precipitate the product. The crude product is then filtered, washed, and recrystallized.[9]
Synthesis of 2-acetylthiophene Thiophene and an acylating agent (e.g., acetic anhydride or acetyl chloride) are heated in the presence of a catalyst (e.g., a molecular sieve or phosphoric acid) in an organic solvent. The reaction temperature and time are dependent on the specific reagents used. The product is then isolated by vacuum distillation.[10][11]

Table 2: Quantitative Data for 2-Acetylthiophene Synthesis

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidConcentrated Phosphoric AcidEthylene Dichloride653Not Specified[10]
Acetyl ChlorideMolecular SieveTetrachloroethylene9510Not Specified[10]
Acetic AnhydrideTrifluoromethanesulfonateN,N-dimethylformamide856Not Specified[10]
Acetic AnhydrideNot specified (recycled)None70-802-395[11]
AcetamideHydrochloric AcidNone50-703-4 (reflux)84-91[12]

Visualization of Key Concepts

Discovery of Thiophene

Discovery Crude Benzene Crude Benzene Blue Color (Indophenin) Blue Color (Indophenin) Crude Benzene->Blue Color (Indophenin) Indophenin Test Isatin + H2SO4 Isatin + H2SO4 Isatin + H2SO4->Blue Color (Indophenin) No Reaction No Reaction Isatin + H2SO4->No Reaction Purified Benzene Purified Benzene Purified Benzene->No Reaction Indophenin Test Viktor Meyer (1882) Viktor Meyer (1882) Thiophene (Contaminant) Thiophene (Contaminant) Viktor Meyer (1882)->Thiophene (Contaminant) Discovers Thiophene (Contaminant)->Blue Color (Indophenin) Responsible for

Caption: Logical workflow of Viktor Meyer's discovery of thiophene.

Paal-Knorr Thiophene Synthesis

Paal_Knorr 1,4-Dicarbonyl Compound 1,4-Dicarbonyl Compound Reaction Reaction 1,4-Dicarbonyl Compound->Reaction Sulfurizing Agent (P4S10) Sulfurizing Agent (P4S10) Sulfurizing Agent (P4S10)->Reaction Substituted Thiophene Substituted Thiophene Reaction->Substituted Thiophene

Caption: General workflow for the Paal-Knorr thiophene synthesis.

Gewald Aminothiophene Synthesis

Gewald Ketone/Aldehyde Ketone/Aldehyde Condensation & Cyclization Condensation & Cyclization Ketone/Aldehyde->Condensation & Cyclization Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Condensation & Cyclization Elemental Sulfur Elemental Sulfur Elemental Sulfur->Condensation & Cyclization Base Base Base->Condensation & Cyclization 2-Aminothiophene 2-Aminothiophene Condensation & Cyclization->2-Aminothiophene

Caption: Workflow of the Gewald aminothiophene synthesis.

Thiophene in Drug Development

The thiophene ring is a significant pharmacophore in medicinal chemistry.[7] Its ability to act as a bioisostere for the benzene ring allows for the fine-tuning of a drug's properties without losing its biological activity.[1][6] This has led to the development of numerous successful drugs containing a thiophene moiety. As of recent analysis, 26 drugs approved by the USFDA contain a thiophene ring system.[7]

Examples of thiophene-containing drugs include:

  • Lornoxicam: A non-steroidal anti-inflammatory drug (NSAID).[5][6]

  • Sufentanil: A potent opioid analgesic.[5][6]

  • Ticlopidine and Clopidogrel: Antiplatelet agents.[1]

  • Olanzapine: An antipsychotic medication.[1]

  • Zileuton: An asthma treatment.

The versatility of the thiophene scaffold continues to make it an attractive target for the development of new therapeutics across a wide range of disease areas, including cancer, inflammation, and infectious diseases.[7][13]

Conclusion

From its unexpected discovery in coal tar to its current status as a cornerstone of medicinal chemistry and materials science, the journey of thiophene and its substituted derivatives is a testament to the importance of fundamental chemical research.[1][2] The development of a diverse array of synthetic methodologies has provided chemists with the tools to create a vast library of thiophene-based compounds with tailored properties.[2] As research continues, the unique electronic and steric properties of the thiophene ring will undoubtedly lead to the discovery of new and innovative applications in medicine and beyond.

References

Physical and chemical properties of 4,5-Dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,5-Dimethylthiophene-3-carboxylic acid. The information is compiled from various sources and is intended to support research and development activities.

Core Physical and Chemical Properties

This compound is a substituted thiophene derivative with the molecular formula C₇H₈O₂S.[1][2][3][4] Its chemical structure consists of a thiophene ring substituted with two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position.

Quantitative Physicochemical Data
PropertyValueSource
CAS Number 19156-52-6[1][3][4][5]
Molecular Formula C₇H₈O₂S[1][2][3][4]
Molecular Weight 156.20 g/mol [1][2][3][4]
Appearance Solid[1][3]
Melting Point 144-145 °C[6]
Boiling Point Not available. Estimated to be >200 °C at 760 mmHg. (Boiling point of 2-Amino-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester is 287.8 °C at 760 mmHg[2])N/A
pKa Not available. Estimated to be in the range of 3-5 in water, typical for carboxylic acids.[7]N/A
Solubility No specific data available. Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and DMSO.N/A
Predicted XlogP 1.9[8]
Spectral Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

SpectroscopyExpected Characteristics
¹H NMR - A singlet for the proton on the thiophene ring (position 2).- Two singlets for the two methyl groups (positions 4 and 5).- A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
¹³C NMR - A peak for the carbonyl carbon of the carboxylic acid (~170-180 ppm).- Peaks for the four carbons of the thiophene ring.- Peaks for the two methyl group carbons.
IR Spectroscopy - A broad O-H stretching band from the carboxylic acid dimer (~2500-3300 cm⁻¹).- A strong C=O stretching band from the carboxylic acid (~1700 cm⁻¹).- C-O stretching and O-H bending bands (~1400-1440 cm⁻¹ and ~920-950 cm⁻¹).- C-H stretching and bending bands from the methyl and thiophene ring protons.

Experimental Protocols

General Synthetic Workflow

A common method for the synthesis of polysubstituted thiophenes is the Gewald aminothiophene synthesis . While this typically yields a 2-aminothiophene, modifications or alternative multi-step syntheses starting from a pre-functionalized thiophene could be employed. A generalized workflow for a potential synthesis and purification is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction/ Cyclocondensation start->reaction Reagents, Solvent, Heat workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation cryst Recrystallization or Column Chromatography evaporation->cryst product Final Product: 4,5-Dimethylthiophene- 3-carboxylic acid cryst->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

A generalized workflow for the synthesis, purification, and analysis of this compound.

Disclaimer: This is a generalized workflow and specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Chemical Reactivity and Safety

Reactivity
  • Carboxylic Acid Group: The carboxylic acid functionality allows for typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Thiophene Ring: The electron-rich thiophene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the methyl and carboxylic acid groups will influence the position of substitution.

Safety and Handling

Based on available safety data for this and related compounds, this compound should be handled with care.

  • Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6][9]

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6][9]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][9]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound. However, thiophene-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[10][11][12] Further research is required to determine the specific biological profile of this compound.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound like this compound.

logical_relationship cluster_compound Compound of Interest cluster_screening Initial Screening cluster_target Target Identification cluster_validation Validation compound 4,5-Dimethylthiophene- 3-carboxylic acid in_vitro In vitro Assays (e.g., cytotoxicity, enzyme inhibition) compound->in_vitro phenotypic Phenotypic Screening (e.g., cell morphology, proliferation) compound->phenotypic target_id Target Deconvolution (e.g., proteomics, affinity chromatography) in_vitro->target_id phenotypic->target_id pathway_analysis Pathway Analysis target_id->pathway_analysis mechanism Mechanism of Action Studies pathway_analysis->mechanism in_vivo In vivo Models (e.g., animal studies) mechanism->in_vivo

References

Technical Guide: Stability and Storage of 4,5-Dimethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,5-Dimethylthiophene-3-carboxylic acid. Due to the limited availability of specific stability data for this compound, this guide integrates general principles for thiophene derivatives with established methodologies for stability testing, providing a robust framework for its handling and characterization.

Executive Summary

This compound is a solid organic compound.[1] While specific long-term stability data is not extensively published, information on related thiophene carboxylic acids indicates a susceptibility to degradation under common environmental stressors. The primary degradation pathways for similar compounds include hydrolysis, oxidation, and photodecomposition.[2] Therefore, stringent storage conditions are paramount to maintaining the integrity and purity of the material. This guide outlines recommended storage practices and provides detailed experimental protocols for conducting stability assessments through forced degradation studies, in line with pharmaceutical industry best practices.

General Stability and Recommended Storage Conditions

The stability of thiophene-containing compounds is influenced by temperature, moisture, light, and oxygen.[2][3] The carboxylic acid functional group can also participate in degradation reactions. Based on data from structurally related compounds and general chemical principles, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[4][5]Lower temperatures decrease the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6]Minimizes oxidation of the thiophene ring and other sensitive moieties.
Light Protect from light by storing in an amber vial or other light-proof container.[2]Thiophene derivatives can be susceptible to photodegradation.
Moisture Keep container tightly closed in a dry environment.[4]Prevents hydrolysis of the carboxylic acid and potential moisture-mediated degradation.
Incompatibilities Avoid strong oxidizing agents and strong bases.[7]Risk of vigorous reactions and degradation of the compound.

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[9]

A typical workflow for assessing the stability of a chemical compound is outlined below.

G A Characterize Initial Sample (Purity, Appearance, etc.) B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Base Hydrolysis (e.g., 0.1M NaOH) B->D E Oxidative Stress (e.g., 3% H2O2) B->E F Thermal Stress (Solid & Solution) B->F G Photolytic Stress (UV/Vis Light) B->G H Analyze Stressed Samples (HPLC, LC-MS) C->H D->H E->H F->H G->H I Quantify Degradation & Identify Degradants H->I K Assess Method Specificity H->K J Elucidate Degradation Pathways I->J

Caption: Workflow for Forced Degradation and Stability Assessment.

Development of a Stability-Indicating Method

A crucial first step is the development of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from any potential degradation products.[7]

Protocol:

  • Column Selection: Utilize a reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure all degradants are observed.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.

Forced Degradation Conditions

The following are general protocols for stress testing. The conditions may need to be adjusted based on the observed rate of degradation, with a target degradation of 5-20% to ensure primary degradants are formed.[2][9]

Table 2: Forced Degradation Experimental Protocols

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).2. Add an equal volume of 0.1 M HCl.3. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).4. Neutralize the sample before analysis.
Base Hydrolysis 1. Prepare a solution of the compound as above.2. Add an equal volume of 0.1 M NaOH.3. Maintain at room temperature or heat gently (e.g., 40°C) for a set time.4. Neutralize the sample before analysis.
Oxidative Degradation 1. Prepare a solution of the compound.2. Add 3% hydrogen peroxide solution.3. Keep the solution at room temperature, protected from light, for a specified duration.4. Analyze the sample directly or after appropriate dilution.
Thermal Degradation 1. Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C) for an extended period.2. Solution State: Reflux a solution of the compound for a set time.3. Periodically sample and analyze for degradation.
Photostability 1. Expose a solution and the solid compound to a calibrated light source providing both UV and visible output, as specified in ICH Q1B guidelines.2. Concurrently, run a dark control sample to differentiate between light-induced and thermal degradation.3. Analyze samples at appropriate time points.
Analysis of Stressed Samples

Following exposure to stress conditions, the samples should be analyzed using the stability-indicating HPLC method.

  • Quantification: Determine the percentage of the parent compound remaining and the relative amounts of each degradation product.

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound to ensure no co-eluting degradants.

  • Mass Balance: Aim for a mass balance close to 100% to ensure that all significant degradation products are detected.

Identification of Degradation Products

For any significant degradation products identified, structural elucidation is necessary.

G Start Significant Degradant Peak (from HPLC-UV) LCMS LC-MS Analysis (Determine Molecular Weight) Start->LCMS LCMSMS LC-MS/MS Analysis (Fragmentation Pattern) LCMS->LCMSMS NMR Isolation & NMR Spectroscopy (Confirm Structure) LCMS->NMR If necessary Structure Structure Elucidation LCMSMS->Structure NMR->Structure

Caption: Logical Flow for Degradant Structure Elucidation.

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can help in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, which may require isolation of the impurity.

Conclusion

Maintaining the stability of this compound requires careful control of storage conditions, specifically temperature, light, and moisture, and protection from oxidative environments. This guide provides a framework for its proper storage and a detailed methodology for assessing its stability profile through forced degradation studies. The implementation of these protocols will ensure the quality and reliability of the compound for research and development activities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidines from 4,5-Dimethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-d]pyrimidine derivatives, starting from 4,5-Dimethylthiophene-3-carboxylic acid. Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors for cancer therapy and as anti-inflammatory agents.

The synthetic strategy outlined herein involves a two-stage process:

  • Conversion of this compound to 3-Amino-4,5-dimethylthiophene: This is achieved through a Curtius rearrangement, a versatile and reliable method for converting carboxylic acids to primary amines with the same carbon skeleton.

  • Cyclization to form the Thieno[3,2-d]pyrimidine Core: The resulting 3-amino-4,5-dimethylthiophene is then cyclized with a suitable one-carbon source, such as formamide, to construct the pyrimidine ring, yielding the thieno[3,2-d]pyrimidine scaffold.

Stage 1: Synthesis of 3-Amino-4,5-dimethylthiophene

The conversion of a carboxylic acid to a primary amine can be efficiently carried out via the Curtius rearrangement.[1][2] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the amine.[3]

Experimental Protocol: Curtius Rearrangement of this compound

This protocol is adapted from established procedures for the Curtius rearrangement of carboxylic acids.[4][5]

Step 1a: Synthesis of 4,5-Dimethylthiophene-3-carbonyl chloride

  • Materials: this compound, Thionyl chloride (SOCl₂), and a catalytic amount of N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride (1.5 equivalents) to the stirred mixture at room temperature. The reaction is exothermic and will evolve SO₂ and HCl gas, so it must be performed in a well-ventilated fume hood.

    • Heat the reaction mixture to 70-80 °C and stir for 2-3 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4,5-Dimethylthiophene-3-carbonyl chloride is typically used in the next step without further purification.

Step 1b: Synthesis of 4,5-Dimethylthiophene-3-carbonyl azide

  • Materials: 4,5-Dimethylthiophene-3-carbonyl chloride, Sodium azide (NaN₃), Acetone, and Water.

  • Procedure:

    • Dissolve the crude 4,5-Dimethylthiophene-3-carbonyl chloride in acetone.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of sodium azide (1.5 equivalents) in a minimal amount of water.

    • Slowly add the aqueous sodium azide solution to the cooled acetone solution with vigorous stirring.

    • Continue stirring at 0 °C for 1-2 hours.

    • The resulting acyl azide is highly sensitive and should not be isolated. Proceed immediately to the next step.

Step 1c: Rearrangement to Isocyanate and Hydrolysis to 3-Amino-4,5-dimethylthiophene

  • Materials: The reaction mixture containing 4,5-Dimethylthiophene-3-carbonyl azide, Toluene, and aqueous Hydrochloric acid (HCl).

  • Procedure:

    • Carefully add toluene to the reaction mixture from the previous step.

    • Gently heat the mixture to 80-100 °C. The acyl azide will rearrange to the corresponding isocyanate with the evolution of nitrogen gas.[3]

    • After the rearrangement is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

    • For hydrolysis of the isocyanate, add a 10% aqueous HCl solution and heat the mixture at reflux for 2-4 hours.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-Amino-4,5-dimethylthiophene.

    • Purify the product by column chromatography on silica gel.

Quantitative Data (Expected)
StepProductStarting MaterialReagentsYield (%)
1a4,5-Dimethylthiophene-3-carbonyl chlorideThis compoundSOCl₂, DMF>90 (crude)
1b/1c3-Amino-4,5-dimethylthiophene4,5-Dimethylthiophene-3-carbonyl chlorideNaN₃, Toluene, HCl70-85

Stage 2: Synthesis of 6,7-Dimethyl-3H-thieno[3,2-d]pyrimidin-4-one

The cyclization of 3-aminothiophenes with formamide is a common method for the preparation of thieno[3,2-d]pyrimidin-4(3H)-ones.[6][7]

Experimental Protocol: Cyclization of 3-Amino-4,5-dimethylthiophene
  • Materials: 3-Amino-4,5-dimethylthiophene and Formamide.

  • Procedure:

    • In a round-bottom flask, place 3-Amino-4,5-dimethylthiophene (1 equivalent).

    • Add an excess of formamide (e.g., 10-20 equivalents).

    • Heat the reaction mixture to 180-200 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6,7-Dimethyl-3H-thieno[3,2-d]pyrimidin-4-one.

Quantitative Data (Expected)
StepProductStarting MaterialReagentsYield (%)
26,7-Dimethyl-3H-thieno[3,2-d]pyrimidin-4-one3-Amino-4,5-dimethylthiopheneFormamide60-80

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Amine Synthesis cluster_stage2 Stage 2: Cyclization start 4,5-Dimethylthiophene- 3-carboxylic acid carbonyl_chloride 4,5-Dimethylthiophene- 3-carbonyl chloride start->carbonyl_chloride SOCl₂, DMF acyl_azide 4,5-Dimethylthiophene- 3-carbonyl azide carbonyl_chloride->acyl_azide NaN₃, Acetone isocyanate 4,5-Dimethylthienyl isocyanate acyl_azide->isocyanate Heat (Rearrangement) amine 3-Amino-4,5- dimethylthiophene isocyanate->amine H₃O⁺ (Hydrolysis) thienopyrimidine 6,7-Dimethyl-3H- thieno[3,2-d]pyrimidin-4-one amine->thienopyrimidine Formamide, Heat

Caption: Synthetic workflow for thieno[3,2-d]pyrimidine.

Signaling Pathway Context: Kinase Inhibition

Thieno[3,2-d]pyrimidines are often investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. For example, they have been explored as inhibitors of Phosphatidylinositol-3-kinase (PI3K).[8]

Kinase_Signaling_Pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth ThienoPy Thieno[3,2-d]pyrimidine (Inhibitor) ThienoPy->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Disclaimer

The provided protocols are based on established chemical transformations and should be adapted and optimized for the specific substrates and laboratory conditions. All experiments should be conducted with appropriate safety precautions in a well-equipped chemical laboratory.

References

Application Notes and Protocols: 4,5-Dimethylthiophene-3-carboxylic Acid as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-dimethylthiophene-3-carboxylic acid and its derivatives as key starting materials for the synthesis of a variety of heterocyclic compounds, particularly fused thienopyrimidines. The protocols outlined below are based on established literature and offer detailed methodologies for the synthesis of biologically active molecules.

Introduction

This compound and its corresponding esters are valuable scaffolds in medicinal chemistry and materials science. The inherent reactivity of the thiophene ring, coupled with the functional handles of the carboxylic acid and an adjacent amino group (in its common precursor form, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate), allows for the construction of diverse and complex heterocyclic systems. Notably, this building block is frequently employed in the synthesis of thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery. The general synthetic strategy involves the cyclization of a 2-aminothiophene-3-carboxamide or a related derivative.

General Reaction Scheme

The synthesis of the thieno[3,2-d]pyrimidine core often starts from the commercially available ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This precursor can be converted to the corresponding amide, which then undergoes cyclization with various reagents to form the pyrimidine ring.

Synthesis_of_Thieno_3_2_d_pyrimidines A Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate B 2-Amino-4,5-dimethyl- thiophene-3-carboxamide A->B Amidation C Thieno[3,2-d]pyrimidin-4-one B->C Cyclization (e.g., Formic acid, Triethyl orthoformate) D 4-Chloro-thieno[3,2-d]pyrimidine C->D Chlorination (e.g., POCl3) E 4-Substituted-thieno[3,2-d]pyrimidines D->E Nucleophilic Substitution (e.g., Amines, Alcohols, Thiols)

Caption: General synthetic route to 4-substituted-thieno[3,2-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide

This protocol describes the conversion of the starting ester to the corresponding amide, a key intermediate for cyclization.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in an excess of methanolic ammonia.

  • Reaction Conditions: Seal the flask and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-amino-4,5-dimethylthiophene-3-carboxamide.

Protocol 2: Synthesis of 4,5-Dimethylthieno[3,2-d]pyrimidin-4(3H)-one

This protocol details the cyclization of the amide to form the pyrimidinone ring.

  • Reaction Setup: To a solution of 2-amino-4,5-dimethylthiophene-3-carboxamide in an appropriate solvent, add a cyclizing agent such as formic acid or triethyl orthoformate.

  • Reaction Conditions: Heat the reaction mixture at reflux for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a high-boiling point solvent like DMF or acetic acid can be performed for further purification.

Protocol 3: Synthesis of 4-Chloro-5,6-dimethylthieno[3,2-d]pyrimidine

The hydroxyl group of the pyrimidinone can be converted to a chlorine atom, which serves as a leaving group for further functionalization.

  • Reaction Setup: Suspend 4,5-dimethylthieno[3,2-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with water until neutral, and dried. The crude product can be purified by column chromatography.

Protocol 4: Synthesis of 4-Substituted-5,6-dimethylthieno[3,2-d]pyrimidines

This protocol describes the nucleophilic substitution of the 4-chloro substituent.

  • Reaction Setup: Dissolve 4-chloro-5,6-dimethylthieno[3,2-d]pyrimidine and the desired nucleophile (e.g., an amine, alcohol, or thiol) in a suitable solvent like DMF or ethanol. A base such as triethylamine or potassium carbonate may be required.

  • Reaction Conditions: The reaction can be stirred at room temperature or heated depending on the reactivity of the nucleophile.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.

Quantitative Data
StepProductReagentsYield (%)Reference
1 2-Amino-4,5-dimethylthiophene-3-carboxamideMethanolic AmmoniaHighGeneral Procedure
2 4,5-Dimethylthieno[3,2-d]pyrimidin-4(3H)-oneFormic Acid76-98%[1]
3 4-Chloro-5,6-dimethylthieno[3,2-d]pyrimidinePOCl₃Quantitative[2]
4 4-Amino-5,6-dimethylthieno[3,2-d]pyrimidinesVarious Amines51-77%[2]

Biological Activities and Signaling Pathways

Derivatives of thieno[3,2-d]pyrimidines synthesized from this compound precursors have shown promising biological activities, particularly in the field of oncology and infectious diseases.

Anticancer Activity

Several thieno[2,3-d]pyrimidine derivatives have been investigated as potent kinase inhibitors. For instance, certain derivatives have shown significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key player in the pathogenesis of acute myeloid leukemia (AML).[3] Inhibition of FLT3 can block downstream signaling pathways responsible for cell proliferation and survival.

FLT3_Signaling_Pathway Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative FLT3 FLT3 Receptor Tyrosine Kinase Thieno_pyrimidine->FLT3 Inhibition STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation and Survival STAT5->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Application Notes and Protocols for the Esterification of 4,5-Dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 4,5-dimethylthiophene-3-carboxylic acid, a crucial transformation in the synthesis of various biologically active compounds and functional materials. The following sections outline two primary, reliable methods for this conversion: the Steglich esterification, favored for its mild conditions, and the classic Fischer esterification, a robust and cost-effective alternative.

Introduction

This compound is a valuable heterocyclic building block. Its ester derivatives are precursors to a range of molecules with potential applications in medicinal chemistry and materials science. The choice of esterification method can be critical, depending on the scale of the reaction, the sensitivity of the substrates, and the desired purity of the final product. These notes offer a comparative overview of two common protocols to guide researchers in selecting the most appropriate method for their specific needs.

Comparative Data of Esterification Protocols

The following table summarizes the key quantitative parameters for the esterification of this compound via Steglich and Fischer esterification.

ParameterSteglich EsterificationFischer Esterification
Carboxylic Acid (mol eq) 1.01.0
Alcohol (mol eq) 1.0 - 1.55.0 - excess (can be used as solvent)
Coupling Agent (mol eq) 1.1 - 1.2 (DCC or EDC)N/A
Catalyst (mol eq) 0.1 - 0.2 (DMAP)0.1 - 0.5 (Conc. H₂SO₄ or p-TsOH)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Alcohol (reagent), Toluene
Temperature 0 °C to Room TemperatureReflux
Reaction Time 2 - 12 hours4 - 24 hours
Typical Yield 80 - 95%60 - 85%
Work-up Filtration of urea, aqueous washNeutralization, extraction

Experimental Protocols

Protocol 1: Steglich Esterification

This method is ideal for small-scale syntheses and when working with acid-sensitive alcohols, due to its mild reaction conditions.[1][2][3] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][4]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired alcohol (1.2 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used. If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous work-up.[5]

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel or by distillation.

Protocol 2: Fischer Esterification

Fischer esterification is a classic acid-catalyzed method that is well-suited for producing simple alkyl esters, particularly when the alcohol is inexpensive and can be used in large excess to drive the equilibrium towards the product.[6][7][8][9]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or para-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., using the alcohol as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mmol of carboxylic acid) or p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC. To drive the reaction to completion, water can be removed azeotropically using a Dean-Stark apparatus if a solvent like toluene is used.[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution until the effervescence ceases, to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by distillation or column chromatography.

Visualized Workflows

Steglich_Esterification_Workflow A 1. Dissolve Carboxylic Acid, Alcohol, and DMAP in DCM B 2. Cool to 0 °C A->B C 3. Add DCC or EDC B->C D 4. Stir at Room Temperature (4-12h) C->D E 5. Filtration (if DCC is used) D->E F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purification (Chromatography/Distillation) G->H I Pure Ester H->I

Caption: Workflow for Steglich Esterification.

Fischer_Esterification_Workflow A 1. Dissolve Carboxylic Acid in excess Alcohol B 2. Add Acid Catalyst (H₂SO₄ or p-TsOH) A->B C 3. Reflux (4-24h) B->C D 4. Cool and Remove excess Alcohol C->D E 5. Dissolve in Organic Solvent D->E F 6. Neutralize and Wash (NaHCO₃, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purification (Distillation/Chromatography) G->H I Pure Ester H->I

Caption: Workflow for Fischer Esterification.

References

Application Notes and Protocols for Amide Coupling Reactions with 4,5-Dimethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various amides using 4,5-Dimethylthiophene-3-carboxylic acid as a starting material. The resulting thiophene carboxamides are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential as anticancer and antifungal agents.

Overview of Amide Coupling with this compound

Amide bond formation is a cornerstone of medicinal chemistry, and the synthesis of 4,5-dimethylthiophene-3-carboxamides is crucial for developing novel therapeutic agents. The direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, coupling reagents or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, is necessary to facilitate the reaction.

This document outlines two primary protocols for the amide coupling of this compound:

  • Protocol 1: Direct amide coupling using a carbodiimide coupling reagent (EDC or DCC) in the presence of an activating agent (HOBt or DMAP).

  • Protocol 2: A two-step approach involving the initial conversion of the carboxylic acid to its acyl chloride, followed by reaction with the desired amine.

The choice of method may depend on the specific amine being coupled, its reactivity, and the desired scale of the reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with various amines.

Coupling MethodCoupling Reagents/ConditionsAmineSolventTemperature (°C)Time (h)Yield (%)Reference
CarbodiimideEDC (1.2 eq), HOBt (1.2 eq), TEA (3.5 eq)Substituted AnilinesDCMRoom Temp16Good to Excellent[1]
CarbodiimideDCC (1.4 eq), DMAP (0.1 eq)2-AminothiazoleDCM0 to Room Temp12~35%[2]
Acyl Chloride1. SOCl₂ (excess), reflux2. Amine, Et₃NSubstituted AnilinesDCMRoom Temp565-96%[3]
Acyl Chloride1. Oxalyl Chloride, cat. DMF2. Amine, Et₃NGeneral AminesDCM0 to Room Temp-High[4]

Note: Yields are highly dependent on the specific amine substrate and purification method.

Experimental Protocols

Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt Method)

This protocol describes a one-pot synthesis of N-aryl-4,5-dimethylthiophene-3-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Substituted aniline (or other primary/secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add the desired amine (1.0-1.2 eq), HOBt (1.2 eq), and TEA (3.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired amide.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_end start Start reagents Mix Acid, Amine, HOBt, TEA in DCM start->reagents add_edc Add EDC reagents->add_edc stir Stir at RT for 16h add_edc->stir quench Dilute & Wash stir->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: Carbodiimide-mediated amide coupling workflow.

Protocol 2: Acyl Chloride-Mediated Amide Coupling

This two-step protocol involves the formation of an acyl chloride intermediate, which is then reacted with the amine. This method is often effective for less reactive amines.

Step 1: Synthesis of 4,5-Dimethylthiophene-3-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4,5-Dimethylthiophene-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

Materials:

  • Crude 4,5-Dimethylthiophene-3-carbonyl chloride

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude 4,5-Dimethylthiophene-3-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and TEA (1.5-2.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 5 hours, or until completion as monitored by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide product.

Workflow Diagram:

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_workup Workup & Purification cluster_end start Start react_socl2 React Acid with SOCl₂ start->react_socl2 concentrate1 Concentrate react_socl2->concentrate1 add_acyl_chloride Add Acyl Chloride concentrate1->add_acyl_chloride mix_amine Mix Amine & TEA in DCM mix_amine->add_acyl_chloride stir Stir at RT add_acyl_chloride->stir wash Wash with H₂O & Brine stir->wash dry Dry & Concentrate wash->dry purify Purify dry->purify end Final Product purify->end

Caption: Acyl chloride-mediated amide coupling workflow.

Applications in Drug Development

Thiophene carboxamides are a class of compounds with significant therapeutic potential. For instance, derivatives of thiophene carboxamides have been investigated as potent anticancer agents.[2] The synthesis of a fungicide, 4,5-dimethyl-N-2-propenyl-2-(trimethylsilyl)-3-thiophenecarboxamide, highlights the application of these compounds in agrochemicals.[5] The protocols provided herein offer a reliable foundation for the synthesis of libraries of 4,5-dimethylthiophene-3-carboxamide derivatives for screening and development of new therapeutic agents.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Coupling reagents such as EDC and DCC are sensitizers and should be handled with care.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 4,5-Dimethylthiophene-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiophene-3-carboxylic acid serves as a versatile scaffold in medicinal chemistry, providing a key building block for the synthesis of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential in the development of novel therapeutic agents, particularly in the field of oncology. The thiophene ring system is a privileged structure in drug discovery, and modifications at the 3-carboxylic acid position, such as the formation of amides and esters, have yielded compounds with potent anticancer and anti-inflammatory properties. These derivatives often exert their effects through the induction of apoptosis, modulation of key signaling pathways, and inhibition of enzymes crucial for disease progression. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of derivatives of this compound.

Application Notes

Derivatives of this compound have been investigated for a variety of therapeutic applications, with the most prominent being in cancer research. The structural modifications of the carboxylic acid group into amides and esters have been a key strategy in developing potent and selective anticancer agents.

Anticancer Activity:

Thiophene carboxamide derivatives have been shown to exhibit significant cytotoxic effects against a range of cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins such as p53 and caspases. Some derivatives have also been found to cause cell cycle arrest, inhibiting the proliferation of cancer cells. For instance, certain thiophene derivatives have been shown to enhance the antitumor activity of gamma-irradiation in colorectal cancer models by promoting pro-apoptotic pathways[1][2]. Additionally, some thiophene-based compounds have been designed as biomimetics of known anticancer agents like Combretatin A-4, targeting tubulin polymerization[3][4].

Anti-inflammatory Activity:

The thiophene scaffold is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of thiophene carboxylic acids have been explored for their potential to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various thiophene carboxamide derivatives, highlighting their potency against different cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide 2bHep3B5.46[3]
Thiophene Carboxamide 2eHep3B12.58[3]
Trisubstituted thiophene-3-carboxamide selenide 16eHCT1163.20 ± 0.12[5]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1RXF393 (Renal)7.01 ± 0.39[6]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1HT29 (Colon)24.3 ± 1.29[6]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1LOX IMVI (Melanoma)9.55 ± 0.51[6]
3-Chlorothiophene-2-carboxylic acid-metal complex 2A2780 (Ovarian)0.4 ± 0.3
Indole-2-carboxamide 10HCT-116 (Colon)1.01[7]
Indole-2-carboxamide 12K-562 (Leukemia)0.33[7]
Indole-2-carboxamide 14K-562 (Leukemia)0.61[7]

Experimental Protocols

Protocol 1: General Synthesis of 4,5-Dimethyl-N-aryl-thiophene-3-carboxamides

This protocol describes a general method for the synthesis of amide derivatives from this compound using a coupling agent.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[8]

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add 4-dimethylaminopyridine (DMAP) (0.1-0.3 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add the coupling agent (EDC or DCC) (1.1-1.5 equivalents) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add the desired substituted aniline (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any precipitated urea (if DCC is used).

  • Wash the filtrate with 0.5 N hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Synthesis of Alkyl 4,5-dimethylthiophene-3-carboxylates (Fischer Esterification)

This protocol outlines the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used in excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution[9][10].

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic solution with water, then with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized thiophene derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4,5-Dimethylthiophene- 3-carboxylic Acid synthesis Amide/Ester Synthesis start->synthesis reagents Coupling Agents (EDC/DCC) or Acid Catalyst (H2SO4) reagents->synthesis amines_alcohols Amines or Alcohols amines_alcohols->synthesis purification Purification (Chromatography) synthesis->purification product Thiophene Derivative purification->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis result Cytotoxicity Data data_analysis->result

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

intrinsic_apoptosis_pathway Thiophene_Derivative Thiophene Derivative DNA_Damage DNA Damage / Cellular Stress Thiophene_Derivative->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apaf1 Apaf-1 Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by thiophene derivatives.

References

Development of Anticancer Agents from Thiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of anticancer agents derived from the thiophene scaffold. It includes detailed experimental protocols for key biological assays, a summary of the cytotoxic activity of various thiophene derivatives, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Thiophene, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents.[1][2] Thiophene derivatives exhibit a broad spectrum of biological activities and have been reported to target a wide range of cancer-specific proteins and signaling pathways.[1][3] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like topoisomerase and protein kinases (e.g., VEGFR-2, EGFR), disruption of microtubule polymerization, and induction of apoptosis and cell cycle arrest in cancer cells.[4] The versatility of the thiophene ring allows for a wide range of structural modifications, enabling the optimization of anticancer potency and selectivity.[2]

Data Presentation: Cytotoxicity of Thiophene Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various thiophene derivatives against common human cancer cell lines, providing a comparative view of their cytotoxic potential.

Table 1: Cytotoxicity of Thiophene Derivatives against HepG2 (Liver Cancer) and SMMC-7721 (Liver Cancer) Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Fused ThienopyrroleCompound 4cHepG23.023Doxorubicin2.09[1]
Fused ThienopyrimidineCompound 3bHepG23.105Doxorubicin2.09[1]
Thiophene DerivativeTP 5HepG2< 35.92 (µg/mL)Paclitaxel35.92 (µg/mL)[5]
Thiophene DerivativeTP 5SMMC-7721< 35.33 (µg/mL)Paclitaxel35.33 (µg/mL)[5]
Thiophene CarboxamideCompound 2bHep3B5.46--[1]
Thiophene CarboxamideCompound 2dHep3B8.85--[1]
Thiophene CarboxamideCompound 2eHep3B12.58--[1]

Table 2: Cytotoxicity of Thiophene Derivatives against MCF-7 (Breast Cancer) and HeLa (Cervical Cancer) Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Thiophene DerivativeSB-200MCF-7< 30DoxorubicinNot Specified[6][7]
ThienopyrimidineCompound 8MCF-74.132DoxorubicinNot Specified[8]
ThienopyrimidineCompound 5MCF-77.301DoxorubicinNot Specified[8]
Fused ThiopheneCompound 480HeLa12.61 (µg/mL)PaclitaxelNot Specified[6][9]
Fused ThiopheneCompound 471HeLa23.79 (µg/mL)PaclitaxelNot Specified[9]
Naphtho[2,1-b]thiopheneCompound 24HeLa0.21--[10]

Table 3: Cytotoxicity of Thiophene Derivatives against Other Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Amino-thiopheneCompound 15bA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54[2]
Amino-thiopheneCompound 15bA2780CP (Ovarian)10 ± 0.15Sorafenib9.4 ± 0.14[2]
Fused ThienopyrimidineCompound 3bPC-3 (Prostate)2.15Doxorubicin2.53[1]
Fused ThienopyrroleCompound 4cPC-3 (Prostate)3.12Doxorubicin2.53[1]
Bis-chalconeCompound 5bMCF-7 (Breast)4.05 ± 0.96Cisplatin27.78 ± 0.929
Bis-chalconeCompound 5aHCT116 (Colon)18.10 ± 2.51Cisplatin13.276 ± 0.294

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative thiophene derivative and key in vitro assays for evaluating the anticancer activity of these compounds.

Synthesis Protocol: Thiophene Carboxamide Derivative (Exemplary)

This protocol describes the synthesis of a thiophene carboxamide derivative, a class of compounds that has shown promising anticancer activity.

General Procedure for the Synthesis of Thiophene Carboxamides (e.g., Compounds 2a-2e from cited literature): [1]

  • Dissolution: In a round-bottom flask, dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Activation: Add 4-dimethylaminopyridine (DMAP) (0.33 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.33 equivalents) to the solution.

  • Stirring: Stir the reaction mixture under an inert atmosphere (e.g., argon gas) at room temperature for 30 minutes.

  • Amine Addition: Add the appropriate substituted aniline (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 48 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired thiophene carboxamide derivative.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the thiophene derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide.

  • Cell Treatment: Seed cells and treat with thiophene derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add propidium iodide solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by thiophene derivatives and the general workflows for the experimental protocols.

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Transcription_Factors Transcription Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Transcription_Factors Thiophene_Derivative Thiophene_Derivative Thiophene_Derivative->EGFR Inhibits

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Gene_Expression Gene Expression (Angiogenesis, Proliferation, Endothelial Cell Migration) PKC PKC PLCg->PKC Raf_MEK_ERK Raf_MEK_ERK PKC->Raf_MEK_ERK Raf_MEK_ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Thiophene_Derivative Thiophene_Derivative Thiophene_Derivative->VEGFR2 Inhibits

Experimental Workflows

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Thiophene Derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Apoptosis_Assay_Workflow A Seed and treat cells with Thiophene Derivatives B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic vs. Live vs. Necrotic cells F->G

Cell_Cycle_Workflow A Seed and treat cells with Thiophene Derivatives B Harvest and fix cells in 70% ethanol A->B C Wash and treat with RNase A B->C D Stain with Propidium Iodide (PI) C->D E Incubate for 15-30 min in the dark D->E F Analyze by Flow Cytometry E->F G Quantify cells in G0/G1, S, and G2/M phases F->G

References

Application Notes and Protocols: Anti-inflammatory Properties of 4,5-Dimethylthiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory potential of 4,5-Dimethylthiophene-3-carboxylic acid derivatives. This document details their mechanism of action, presents key quantitative data, and offers detailed experimental protocols for their evaluation.

Introduction

Thiophene-based compounds have emerged as a promising class of therapeutic agents with a wide range of biological activities, including significant anti-inflammatory properties. Derivatives of this compound, particularly its amide analogues, have been investigated as potent and selective inhibitors of key inflammatory mediators. These compounds represent a valuable scaffold for the development of novel anti-inflammatory drugs with potentially improved efficacy and safety profiles.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever. The discovery of two isoforms of COX, the constitutive COX-1 and the inducible COX-2, has paved the way for the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. Thiophene derivatives have shown promise as selective COX-2 inhibitors.

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2.[1] By blocking the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.

Furthermore, the anti-inflammatory activity of various compounds, including heterocyclic molecules, is often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. While direct evidence for this compound derivatives is still emerging, it is plausible that their anti-inflammatory effects also involve the inhibition of these critical signaling cascades.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives against COX-1 and COX-2 enzymes. These compounds are structurally related to this compound amides and provide valuable insights into the structure-activity relationship for this class of molecules.[2]

Compound IDSubstitution (R)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
VIIa 4-F19.50.2967.2
VIIb 4-Cl21.30.4547.3
VIIc 4-Br23.10.6834.0
VIId 4-CH326.61.222.2
VIIe 4-OCH324.80.8529.2
VIIf H15.73.34.8
Celecoxib -14.20.4233.8
Diclofenac -4.52.51.8

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This protocol is a standard and widely used method to evaluate the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound derivative (test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative (test compound)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with vehicle only and a group with LPS stimulation only.

  • After 24 hours, collect the cell culture supernatant.

  • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Determine the percentage inhibition of nitric oxide production for each concentration of the test compound.

Visualizations

experimental_workflow_paw_edema cluster_preparation Animal Preparation cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis Animal_Grouping Group Animals (n=6) Drug_Admin Administer Test Compound, Reference, or Vehicle Animal_Grouping->Drug_Admin Carrageenan_Injection Inject Carrageenan into Paw Drug_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume (0-5h) Carrageenan_Injection->Paw_Volume Calculation Calculate % Inhibition Paw_Volume->Calculation

Carrageenan-Induced Paw Edema Workflow.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) AP1->Pro_inflammatory_Genes IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Pro_inflammatory_Genes Thiophene_Derivative 4,5-Dimethylthiophene-3- carboxylic acid derivative Thiophene_Derivative->MKKs inhibits Thiophene_Derivative->IKK inhibits

Inflammatory Signaling Pathways.

References

Application of 4,5-Dimethylthiophene-3-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of 4,5-dimethylthiophene-3-carboxylic acid in materials science. It is intended for researchers, scientists, and professionals in drug development and materials science. The focus is on the synthesis of novel organic semiconductors, conductive polymers, and metal-organic frameworks (MOFs). The protocols are based on established synthetic methodologies for similar thiophene-based compounds and are designed to be a starting point for further research and development.

Introduction

This compound is a versatile heterocyclic compound with significant potential in the field of materials science. Its thiophene core provides inherent electronic conductivity, while the carboxylic acid and methyl functional groups offer opportunities for polymerization, coordination with metal centers, and tuning of solubility and electronic properties.[1][2][3] This molecule serves as a valuable building block for the synthesis of advanced materials with applications in organic electronics, sensing, and catalysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 19156-52-6[4]
Molecular Formula C₇H₈O₂S[5]
Molecular Weight 156.20 g/mol [5]
Melting Point 144-145 °C[4]
Appearance Solid[5]
Purity ≥95%[5]

Applications in Organic Electronics

Thiophene-based polymers are renowned for their semiconducting properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3] The introduction of a carboxylic acid group can enhance interchain interactions through hydrogen bonding, potentially improving charge transport.[6]

Synthesis of Poly(this compound)

This protocol describes a general method for the oxidative polymerization of this compound.

Materials:

  • This compound

  • Anhydrous Chloroform (CHCl₃)

  • Iron(III) chloride (FeCl₃) (anhydrous)

  • Methanol (MeOH)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Protocol:

  • Monomer Preparation: Dissolve this compound (1.0 g, 6.4 mmol) in anhydrous chloroform (50 mL) in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Initiator Addition: In a separate Schlenk flask, prepare a suspension of anhydrous FeCl₃ (2.08 g, 12.8 mmol) in anhydrous chloroform (25 mL).

  • Polymerization: Slowly add the FeCl₃ suspension to the monomer solution at room temperature with vigorous stirring. The reaction mixture should turn dark in color, indicating polymerization.

  • Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere.

  • Quenching: Quench the reaction by slowly pouring the mixture into methanol (250 mL). A precipitate should form.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid extensively with methanol to remove residual FeCl₃ and oligomers.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

    • The chloroform fraction will contain the desired polymer.

  • Drying: Evaporate the chloroform and dry the resulting polymer under vacuum at 40 °C for 24 hours.

Expected Characterization:

The resulting polymer can be characterized by various techniques to determine its structure, molecular weight, and properties.

Characterization TechniqueExpected Results
¹H NMR Broad peaks corresponding to the thiophene and methyl protons.
FT-IR Presence of a broad O-H stretch (from the carboxylic acid), C=O stretch, and characteristic thiophene ring vibrations.
GPC Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
UV-Vis Spectroscopy Absorption maximum (λ_max) in the range of 400-500 nm in solution, characteristic of conjugated polythiophenes.
Cyclic Voltammetry Determination of HOMO and LUMO energy levels to assess its semiconducting properties.

Experimental Workflow for Polymer Synthesis:

Polymer_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification Monomer Dissolve Monomer in Anhydrous CHCl3 Mix Add FeCl3 to Monomer Monomer->Mix Initiator Suspend FeCl3 in Anhydrous CHCl3 Initiator->Mix Stir Stir for 24h at RT Mix->Stir Quench Quench with Methanol Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Methanol Filter->Wash Soxhlet Soxhlet Extraction Wash->Soxhlet Dry Dry Polymer Soxhlet->Dry

Caption: Workflow for the oxidative polymerization of this compound.

Applications in Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[7] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The thiophene unit can introduce interesting electronic properties to the MOF structure.

General Protocol for Solvothermal Synthesis of a MOF

This protocol provides a general method for the solvothermal synthesis of a MOF using this compound as the organic linker and a metal salt.

Materials:

  • This compound (ligand)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Protocol:

  • Solution Preparation: In a glass vial, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in DMF (10 mL). The molar ratio of ligand to metal can be varied to optimize crystal growth.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Assembly: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Crystal Collection: Collect the resulting crystals by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Activation: The synthesized MOF may need to be activated to remove solvent molecules from the pores. This is typically done by solvent exchange followed by heating under vacuum.

Expected Characterization:

Characterization TechniquePurpose
Single-Crystal X-ray Diffraction (SCXRD) To determine the crystal structure and connectivity of the MOF.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution.

Logical Relationship for MOF Synthesis:

MOF_Synthesis cluster_input Reactants cluster_process Synthesis Process cluster_output Product & Characterization Ligand 4,5-Dimethylthiophene- 3-carboxylic acid Dissolve Dissolve & Sonicate Ligand->Dissolve Metal Metal Salt (e.g., Zn(NO3)2·6H2O) Metal->Dissolve Solvent Solvent (e.g., DMF) Solvent->Dissolve Heat Solvothermal Reaction (Heating in Autoclave) Dissolve->Heat Cool Slow Cooling Heat->Cool Crystals MOF Crystals Cool->Crystals Wash Wash & Activate Crystals->Wash Characterize Characterization (PXRD, TGA, etc.) Wash->Characterize

References

Application Notes and Protocols for Pharmacological Screening of Novel Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacological screening of novel thiophene-based compounds. Thiophene and its derivatives are recognized as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] This document outlines the key experimental workflows, from initial cytotoxicity screening to more specific enzyme inhibition assays, and provides data presentation guidelines for clear and comparative analysis.

Overview of Pharmacological Screening

The pharmacological screening of novel thiophene-based compounds typically follows a hierarchical approach.[4] Initial in vitro screening is conducted to assess the general cytotoxic or biological activity of the compounds against various cell lines.[5][6][7] Promising candidates are then subjected to more specific assays to elucidate their mechanism of action, such as kinase inhibition or apoptosis induction.[8][9] The overall workflow aims to identify lead compounds with potent and selective activity for further preclinical development.[4][10]

Data Presentation: In Vitro Biological Activity

Quantitative data from in vitro assays should be summarized in a clear and structured format to allow for easy comparison of the biological activity of different thiophene derivatives.

Table 1: In Vitro Anticancer Activity of Novel Thiophene Derivatives

This table summarizes the half-maximal inhibitory concentration (IC50) values of various thiophene compounds against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Reference
8e Panel of 9 cancer cell lines0.411 - 2.8--[5][11]
RAA5 Panel of cancer cell linesNot specified, but potent--[6]
7 HCT-11611.13Doxorubicin3.31[1]
3b HepG23.105DoxorubicinNot specified[8]
3b PC-32.15DoxorubicinNot specified[8]
4c HepG23.023DoxorubicinNot specified[8]
4c PC-33.12DoxorubicinNot specified[8]
7f PaCa-24.86--[12]
1m MCF-70.09--[3]
Table 2: In Vitro Kinase Inhibitory Activity of Thiophene Derivatives

This table presents the IC50 values of thiophene compounds against specific protein kinases, which are crucial targets in cancer therapy.[13]

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference Compound IC50 (µM)Reference
4c VEGFR-20.075Sorafenib0.045[14]
3b VEGFR-20.126Sorafenib0.045[14]
4c AKT4.60LY27803014.62[14]
3b AKT6.96LY27803014.62[14]
5 FLT332.435--[9]
8 FLT340.55--[9]
9b FLT339.61--[9]
10 FLT340.04--[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

  • Novel thiophene-based compounds

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)[7][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[17]

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[15][17]

  • Solubilization solution (e.g., DMSO)[18]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 8 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[17]

  • Compound Treatment: Prepare serial dilutions of the thiophene compounds in the complete culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-drug control.[17]

  • Incubation: Incubate the plates for 24-72 hours.[17]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[18]

  • Formazan Crystal Formation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals.[15][18]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 500-600 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common luminescence-based assay to determine the IC50 value of a test compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.[13]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, AKT, FLT3)[9][14]

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Novel thiophene-based compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.[13]

  • Assay Plate Setup: Add 5 µL of the diluted compounds or DMSO (for controls) to the wells of the assay plate.[13]

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add 10 µL of this master mix to each well.[13]

  • Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Add 10 µL of the ATP solution to all wells to start the kinase reaction.[13]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[13]

  • Signal Detection: Add 25 µL of the luminescence-based ATP detection reagent to each well.[13]

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the signal and then measure the luminescence using a luminometer.[13]

  • Data Analysis: A lower luminescence signal corresponds to higher kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

Mandatory Visualizations

Experimental Workflow for Pharmacological Screening

The following diagram illustrates the general workflow for the pharmacological screening of novel thiophene-based compounds.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization & Preclinical Studies start Thiophene Scaffold Selection synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) purification->screening Test Compounds hit_id Hit Compound Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Promising Hits in_vivo In Vivo & Preclinical Studies lead_opt->in_vivo

Workflow for the discovery of novel thiophene-based drug candidates.
Signaling Pathway: VEGFR-2/AKT Inhibition

This diagram illustrates the signaling pathway targeted by some thiophene derivatives, which act as dual inhibitors of VEGFR-2 and AKT.[8]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Thiophene Thiophene Compound Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits VEGF VEGF VEGF->VEGFR2

VEGFR-2/AKT signaling pathway and points of inhibition by thiophene compounds.
Apoptosis Induction Pathway

Certain thiophene derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases.[8]

G cluster_0 Apoptotic Signaling Cascade Thiophene Thiophene Compound Caspase9 Caspase-9 (Initiator) Thiophene->Caspase9 Induces Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified pathway of apoptosis induction by thiophene compounds via caspase activation.

References

Application Notes and Protocols for Suzuki Coupling Reactions of Brominated Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with brominated thiophene carboxylic acids. This class of reactions is fundamental for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials where the thiophene moiety is a key structural motif.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. When applied to brominated thiophene carboxylic acids, it allows for the introduction of a wide variety of aryl and heteroaryl substituents, creating a diverse library of compounds for screening and development.

A key consideration when working with brominated thiophene carboxylic acids is the reactivity of the carboxylic acid group under the basic conditions of the Suzuki coupling. While direct coupling is possible in some cases, a common and often more reliable strategy involves the protection of the carboxylic acid, typically as an ester, prior to the coupling reaction. This prevents potential side reactions and can lead to higher yields and cleaner reaction profiles. Following the coupling, the ester can be easily hydrolyzed to reveal the desired carboxylic acid.

Another critical aspect is the regioselectivity of the coupling when multiple bromine atoms are present on the thiophene ring. The reactivity of a C-Br bond is influenced by its position relative to the sulfur atom and other substituents. For instance, in di-brominated thiophenes, coupling often occurs preferentially at the alpha-position (adjacent to the sulfur). Careful control of reaction conditions, including the choice of catalyst, base, and solvent, is essential to achieve the desired regioselectivity and to minimize side reactions such as dehalogenation.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various brominated thiophene derivatives.

Table 1: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids
EntryArylboronic AcidProductSolventYield (%)
1Phenylboronic acidPentyl 5-phenylthiophene-2-carboxylateToluene68
24-Methylphenylboronic acidPentyl 5-(4-methylphenyl)thiophene-2-carboxylateToluene66
34-Methoxyphenylboronic acidPentyl 5-(4-methoxyphenyl)thiophene-2-carboxylateToluene69
43,4-Dichlorophenylboronic acidPentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylateToluene56
54-Chlorophenylboronic acidPentyl 5-(4-chlorophenyl)thiophene-2-carboxylateToluene55

Reaction Conditions: Pentyl 5-bromothiophene-2-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), Toluene, 90 °C, 12 h.[2]

Table 2: One-Pot Double Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde
EntryFirst Boronic Acid (R)Second Boronic Acid (R')Overall Yield (%)
1p-Tolylboronic acidp-Fluorophenylboronic acid88
2p-Fluorophenylboronic acidp-Tolylboronic acid80
3Phenylboronic acidtrans-Styrenylboronic acid64
4o-Methoxyphenylboronic acidPhenylboronic acid54
5Phenylboronic acid2-Thiopheneboronic acid75

Reaction Conditions: 4,5-dibromothiophene-2-carboxaldehyde (1.0 equiv), first boronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), Pd(PPh₃)₄ (5 mol%), Dioxane/H₂O (6:1), 90 °C, 12 h; then second boronic acid (1.5 equiv), K₂CO₃ (2.2 equiv), 90 °C, 12 h.[1][3]

Experimental Protocols

Protocol 1: Esterification of 5-bromothiophene-2-carboxylic acid

This protocol describes the protection of the carboxylic acid group as a pentyl ester prior to the Suzuki coupling reaction.[2]

Materials:

  • 5-bromothiophene-2-carboxylic acid

  • Amyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 equiv) in dichloromethane (DCM), add amyl alcohol (1.2 equiv).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pentyl 5-bromothiophene-2-carboxylate.

Protocol 2: General Suzuki Coupling of Esterified Bromothiophene Carboxylic Acids

This protocol is a general method for the Suzuki coupling of an esterified bromothiophene carboxylic acid with an arylboronic acid.[2][4]

Materials:

  • Esterified bromothiophene carboxylic acid (e.g., pentyl 5-bromothiophene-2-carboxylate) (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add the esterified bromothiophene (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[4]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 3: One-Pot Double Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde

This protocol details a one-pot, two-step procedure for the sequential Suzuki coupling of a dibrominated thiophene derivative.[1][3]

Materials:

  • 4,5-dibromothiophene-2-carboxaldehyde (1.0 equiv)

  • First arylboronic acid (1.1 equiv)

  • Second arylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), add the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).[3]

  • Heat the reaction mixture to 90 °C for 12 hours.[3]

  • Cool the reaction to room temperature.

  • Add the second boronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol).[3]

  • Heat the mixture at 90 °C for an additional 12 hours.[3]

  • Upon completion, cool the reaction and partition the product between ether and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Start Start Reagents Weigh Bromothiophene, Boronic Acid, Base, and Catalyst Start->Reagents 1 Flask Combine Reagents in Flask Reagents->Flask Inert Evacuate and Backfill with Inert Gas (3x) Flask->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100°C, 12-24h) Solvent->Heat Quench Cool and Quench with Water Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Final Product Purify->End

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product r1x R¹-X (Bromothiophene) r2b R²-B(OR)₂ (Boronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 4,5-Dimethylthiophene-3-carboxylic acid by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. These values are crucial for designing a successful recrystallization protocol.

PropertyValueReference
Molecular FormulaC₇H₈O₂S[1][2][3]
Molecular Weight156.2 g/mol [1][3]
Melting Point144-145 °C[4]
AppearanceSolid[1]

Experimental Workflow for Recrystallization

The following diagram outlines the general workflow for the recrystallization of this compound.

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation and Drying a Add crude solid to Erlenmeyer flask b Add minimum amount of hot solvent a->b c Heat solution to boiling to dissolve solid b->c d Perform hot filtration to remove insoluble impurities c->d Impurities present? e Allow filtrate to cool slowly to room temperature c->e No impurities d->e f Cool further in an ice bath e->f g Collect crystals by vacuum filtration f->g h Wash crystals with a small amount of cold solvent g->h i Dry crystals under vacuum h->i

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the hot solvent. What should I do?

A1:

  • Increase Solvent Volume: Add small, incremental amounts of the hot solvent until the compound fully dissolves. It is important to use the minimum amount of solvent necessary to ensure supersaturation upon cooling.[5]

  • Check Solvent Choice: this compound is a polar molecule due to the carboxylic acid group. Therefore, polar solvents are a good starting point.[6] If the compound has low solubility, you may need to switch to a more suitable solvent or a solvent mixture. Good starting points for carboxylic acids include ethanol, methanol, or water.[7]

  • Elevate the Temperature: Ensure the solvent is at its boiling point to maximize solubility.

Q2: No crystals have formed after the solution has cooled. What are the next steps?

A2:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[8]

  • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the dissolved solid, and then allow it to cool again.[8]

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[5]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves. You may need to add a small amount of additional solvent.[8]

  • Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can help with this.[8]

  • Change Solvent System: Consider using a solvent with a lower boiling point or a different polarity. A solvent/anti-solvent system can also be effective. Dissolve your compound in a minimal amount of a solvent in which it is highly soluble, then slowly add a miscible anti-solvent (one in which your compound is poorly soluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[8][9]

Q4: The yield of my recrystallized product is very low. What could have gone wrong?

A4:

  • Excessive Solvent: Using too much solvent during the dissolution step will result in a significant amount of your product remaining in the mother liquor upon cooling.[10]

  • Premature Crystallization: If performing a hot filtration, the compound may have crystallized on the filter paper or in the funnel. Ensure the funnel is pre-heated.[11]

  • Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.[8]

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently, including in an ice bath, to maximize crystal formation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the recrystallization of this compound?

A1: An ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8] For a carboxylic acid like this compound, polar solvents are generally a good starting point.[6][7] Ethanol, methanol, and water are commonly used for recrystallizing carboxylic acids.[7] Small-scale solubility tests with various solvents are recommended to determine the optimal choice.

Q2: How do I perform a small-scale solubility test?

A2: Place a small amount of your crude solid (a few milligrams) into several test tubes. To each tube, add a different solvent dropwise at room temperature and observe the solubility. If the compound is insoluble at room temperature, heat the test tube in a water bath to see if it dissolves. The best solvent will be one where the compound is insoluble at room temperature but soluble upon heating.

Q3: How pure does my crude material need to be before attempting recrystallization?

A3: Recrystallization is most effective for removing small amounts of impurities. If the crude material is highly impure, the presence of these impurities can interfere with crystal formation and may lead to oiling out or a lower yield of pure product.[8] In such cases, another purification technique, such as column chromatography, may be necessary before recrystallization.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a two-solvent system is often very effective, especially if no single solvent has the ideal solubility properties.[9] You would dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. The mixture is then heated until it is clear and allowed to cool slowly.[8] Common solvent pairs often involve a polar and a non-polar solvent, such as ethanol/water or hexane/ethyl acetate.[7]

References

Technical Support Center: Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental procedures, and quantitative data to address specific issues encountered during your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to problems encountered during the synthesis of substituted thiophenes using various methods.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot multicomponent reaction for the synthesis of 2-aminothiophenes. However, side reactions can lead to low yields and purification challenges.

Q1: I am observing a low yield in my Gewald synthesis. What are the potential causes and how can I improve it?

A1: Low yields in the Gewald reaction can stem from several factors, from the initial condensation to the final cyclization step.

  • Incomplete Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is crucial. If this step is inefficient, the overall yield will be low.

    • Troubleshooting: Confirm the formation of the condensed product by running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. Monitor the reaction by TLC or LC-MS.

  • Suboptimal Reaction Temperature: The temperature affects the rate of sulfur addition and cyclization. A temperature that is too low can lead to a sluggish reaction, while a high temperature may promote side reactions.

    • Troubleshooting: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates.

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction.

    • Troubleshooting: Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the solubility of elemental sulfur and intermediates.

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield of the 2-aminothiophene. This is particularly prevalent with malononitrile derivatives.[1]

    • Troubleshooting: Adjusting the reaction temperature or the rate of reagent addition can help minimize this side reaction.

Q2: My Gewald reaction mixture is a dark, complex mixture that is difficult to purify. What are the likely impurities and how can I minimize their formation?

A2: The formation of a dark, tarry mixture often indicates the presence of polymeric sulfur byproducts and other side products.

  • Formation of Complex Polysulfides: This is an inherent characteristic of the Gewald reaction.

    • Troubleshooting: Proper workup and purification are essential. This may include filtration to remove excess sulfur and column chromatography to separate the desired product from colored impurities.

  • Product Degradation: The 2-aminothiophene product may degrade at excessively high temperatures.

    • Troubleshooting: Optimize the reaction temperature by performing the reaction at the lowest effective temperature. Also, ensure the purity of starting materials, as impurities can catalyze side reactions.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds. A common side reaction is the formation of a furan byproduct.

Q1: I am getting a significant amount of furan byproduct in my Paal-Knorr thiophene synthesis. How can I improve the selectivity for the thiophene product?

A1: The formation of furan is a competing dehydration pathway. Several factors can be adjusted to favor thionation over dehydration.

  • Choice of Sulfurizing Agent: Phosphorus pentasulfide (P₄S₁₀) is a strong dehydrating agent and can promote furan formation.

    • Troubleshooting: Switching to Lawesson's reagent, which is a milder and more efficient thionating agent, can often improve selectivity for the thiophene product.[2]

  • Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to furan formation.[2]

    • Troubleshooting: Maintain the lowest effective temperature for the reaction to proceed.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct.[2]

    • Troubleshooting: Monitor the reaction by TLC and stop the reaction once the starting material is consumed.

  • Reagent Stoichiometry: An insufficient amount of the sulfurizing agent can lead to incomplete thionation.

    • Troubleshooting: Use a sufficient excess of the sulfurizing agent to favor the thionation pathway.[2]

Q2: My Paal-Knorr reaction is sluggish or does not go to completion. What can I do to improve the conversion?

A2: Sluggish reactions are often due to low reactivity of the starting materials or suboptimal reaction conditions.

  • Reaction Temperature: Some less reactive substrates may require higher temperatures to achieve a reasonable reaction rate.

    • Troubleshooting: Gradually increase the reaction temperature while monitoring for byproduct formation.[2]

  • Solvent Choice: The solvent should be able to reach the required reaction temperature.

    • Troubleshooting: Use a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene.[2]

  • Activity of Sulfurizing Agent: Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture.

    • Troubleshooting: Ensure the sulfurizing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator).[2]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.

Q1: I am observing low yields in my Fiesselmann synthesis. What are the common pitfalls?

A1: Low yields in the Fiesselmann synthesis can be attributed to several factors related to the reaction conditions and starting materials.

  • Base Selection: The choice of base is critical for the initial deprotonation and subsequent cyclization steps.

    • Troubleshooting: Sodium ethoxide is a commonly used base. Ensure it is freshly prepared or of high quality. The stoichiometry of the base should also be optimized.

  • Reaction Temperature: The temperature needs to be controlled to prevent side reactions.

    • Troubleshooting: Run the reaction at the recommended temperature for your specific substrates. Unwanted side reactions can occur at higher temperatures.

  • Purity of Starting Materials: Impurities in the α,β-acetylenic esters or thioglycolic acid derivatives can lead to side product formation.

    • Troubleshooting: Ensure all starting materials are pure before use.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki & Stille)

Suzuki and Stille couplings are powerful methods for the functionalization of thiophene rings. However, they are prone to side reactions such as homocoupling and dehalogenation.

Q1: I am observing significant homocoupling of my organotin reagent in a Stille coupling reaction. How can I minimize this side reaction?

A1: Homocoupling is a common side reaction in Stille couplings. It can be minimized by optimizing the reaction conditions.

  • Catalyst and Ligands: The choice of palladium catalyst and ligands can influence the extent of homocoupling.

    • Troubleshooting: Use of sterically hindered and electron-rich phosphine ligands can sometimes suppress homocoupling.

  • Additives: Copper(I) iodide is a known additive that can enhance the rate of the desired cross-coupling reaction.

  • Reaction Temperature: Higher temperatures can sometimes promote homocoupling.

    • Troubleshooting: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q2: My Suzuki coupling of a bromothiophene is resulting in a significant amount of the dehalogenated thiophene byproduct. What can I do to prevent this?

A2: Dehalogenation is a common side reaction in Suzuki-Miyaura reactions, where the halogen atom is replaced by a hydrogen atom.[3]

  • Presence of Water: While some water is often necessary, especially with inorganic bases, excess water can promote dehalogenation.[3]

    • Troubleshooting: Carefully optimize the amount of water in your solvent system.

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[3]

    • Troubleshooting: Run the reaction at the lowest effective temperature.

  • Choice of Base: Strong bases can sometimes promote dehalogenation.

    • Troubleshooting: Screen different bases. For example, switching from a stronger base like NaOH to a milder one like K₂CO₃ or K₃PO₄ might be beneficial.

Data Presentation

The following tables summarize the effects of various reaction parameters on the yield and formation of byproducts in different thiophene syntheses.

Table 1: Effect of Base on Gewald Reaction Yield

EntryBase (mol%)SolventTemperature (°C)Time (min)Yield (%)
1Morpholine (stoichiometric)Ethanol50120~70-80
2Piperidine (stoichiometric)Ethanol50120~60-70
3Triethylamine (stoichiometric)Ethanol50120~50-60
4L-Proline (10)DMF60180up to 84[4]
5Piperidinium borate (20)EtOH/H₂O (9:1)1002096[5]

Table 2: Paal-Knorr Synthesis - Thiophene vs. Furan Formation

1,4-DicarbonylSulfurizing AgentTemperature (°C)Thiophene Yield (%)Furan Yield (%)
2,5-HexanedioneP₄S₁₀RefluxModerateSignificant
2,5-HexanedioneLawesson's ReagentRefluxHighLow

Note: Specific yields can vary significantly based on the substrate and exact reaction conditions. Lawesson's reagent generally provides higher selectivity for the thiophene product.[2]

Table 3: Suzuki-Miyaura Coupling of Bromothiophenes - Effect of Reaction Conditions

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-10012-24Good to ExcellentA standard, reliable system.[3]
Pd(dppf)Cl₂K₂CO₃Toluene/H₂O10012HighEffective for a range of substrates.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012ExcellentOften good for challenging couplings.

Note: The optimal conditions are highly substrate-dependent. Screening of catalysts, ligands, bases, and solvents is often necessary.

Experimental Protocols

The following are detailed experimental protocols for key thiophene synthesis methods.

Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative

This procedure describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.1 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into ice-cold water and stir.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

This protocol details the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione.[6]

Materials:

  • 2,5-Hexanedione

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent

  • Anhydrous toluene or xylene

Procedure:

  • Caution: This reaction evolves toxic hydrogen sulfide (H₂S) gas and must be performed in a well-ventilated fume hood.

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bleach scrubber, add 2,5-hexanedione (1.0 eq) and anhydrous toluene.

  • Carefully add phosphorus pentasulfide (0.4 eq) or Lawesson's reagent (0.5 eq) in portions to the stirred solution. The reaction can be exothermic.

  • Heat the mixture to reflux (110-140°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture over ice water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2,5-dimethylthiophene.

Protocol 3: Fiesselmann Synthesis of an Ethyl 3-Hydroxy-2-thiophenecarboxylate Derivative

This procedure outlines the synthesis of a substituted 3-hydroxy-2-thiophenecarboxylate.[7]

Materials:

  • An α,β-acetylenic ester

  • Ethyl thioglycolate

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath and add ethyl thioglycolate (1.0 eq) dropwise.

  • To this mixture, add the α,β-acetylenic ester (1.0 eq) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

Protocol 4: Suzuki-Miyaura Coupling of a Bromothiophene

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromothiophene with an arylboronic acid.[3]

Materials:

  • Bromothiophene derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • To an oven-dried Schlenk flask, add the bromothiophene (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate key reaction pathways, experimental workflows, and troubleshooting logic.

Gewald_Side_Reaction Ketone + Cyanoester Ketone + Cyanoester Knoevenagel Adduct Knoevenagel Adduct Ketone + Cyanoester->Knoevenagel Adduct Base Unsaturated Nitrile Unsaturated Nitrile Knoevenagel Adduct->Unsaturated Nitrile -H2O Thiolate Intermediate Thiolate Intermediate Unsaturated Nitrile->Thiolate Intermediate + S, Base Dimer Byproduct Dimer Byproduct Unsaturated Nitrile->Dimer Byproduct Dimerization 2-Aminothiophene 2-Aminothiophene Thiolate Intermediate->2-Aminothiophene Cyclization Paal_Knorr_Flowchart start Low Thiophene Yield & High Furan Byproduct q1 Using P₄S₁₀? start->q1 sol1 Switch to Lawesson's Reagent q1->sol1 Yes q2 High Reaction Temperature? q1->q2 No sol1->q2 sol2 Lower Reaction Temperature q2->sol2 Yes q3 Prolonged Reaction Time? q2->q3 No sol2->q3 sol3 Monitor by TLC and Stop When Complete q3->sol3 Yes end Improved Thiophene Yield q3->end No sol3->end Suzuki_Dehalogenation cluster_side_reaction Dehalogenation Side Reaction cat_cycle Pd(0)L₂ Oxidative Addition Transmetalation Reductive Elimination Coupled Product Coupled Product cat_cycle:re->Coupled Product Desired Pathway Pd(II)-Intermediate Ar-Pd(II)-Br(L)₂ Thiophene-Br Thiophene-Br Thiophene-Br->cat_cycle:oa Ar-B(OH)₂ Dehalogenated Thiophene Dehalogenated Thiophene Pd(II)-Intermediate->Dehalogenated Thiophene Protonolysis Proton Source H₂O, etc. Proton Source->Pd(II)-Intermediate Experimental_Workflow Start Start Reagent Preparation Prepare & Purify Starting Materials Start->Reagent Preparation Reaction Setup Set up Reaction Under Appropriate Atmosphere Reagent Preparation->Reaction Setup Reaction Monitoring Monitor Progress (TLC, GC, LC-MS) Reaction Setup->Reaction Monitoring Workup Quench Reaction & Perform Extraction Reaction Monitoring->Workup Purification Purify Crude Product (Chromatography, Recrystallization, Distillation) Workup->Purification Characterization Analyze Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Technical Support Center: Purification of 4,5-Dimethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,5-Dimethylthiophene-3-carboxylic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most prevalent and effective techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity level.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Impurities often originate from the synthetic route used. If a Gewald synthesis is employed, common impurities may include unreacted starting materials such as 2-butanone and an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), elemental sulfur, and the amine catalyst (e.g., morpholine or diethylamine). Side-products from the reaction can also be present.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase column with a mobile phase of water, methanol, and a small amount of phosphoric or formic acid is a good starting point for analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (144-145 °C) is indicative of high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent will dissolve the crude product well at an elevated temperature but poorly at lower temperatures.

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is supersaturated with impurities.

  • Recommended Solution:

    • Choose a solvent with a lower boiling point.

    • Try a different solvent system. A good starting point for carboxylic acids is often an alcohol like ethanol or methanol, or a mixture such as ethanol/water or acetone/water.

    • Perform a preliminary purification step, such as a filtration through a plug of silica gel, to remove some of the impurities before recrystallization.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated enough, or crystallization is slow to initiate.

  • Recommended Solution:

    • Evaporate some of the solvent to increase the concentration of the compound.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal of pure this compound if available.

    • Cool the solution for a longer period, potentially in a refrigerator or freezer.

Issue 3: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used.

  • Recommended Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • After crystallization, cool the flask in an ice bath to minimize the solubility of your product.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Consider a different solvent or a co-solvent system to reduce the solubility of the compound at low temperatures.

Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase. For carboxylic acids, special considerations are needed to achieve good separation.

Issue 1: The compound streaks or gives broad peaks on the column.

  • Possible Cause: Carboxylic acids can interact with the acidic silica gel, leading to a mixture of protonated and deprotonated forms with different polarities. This results in poor separation and tailing of the peak.

  • Recommended Solution:

    • Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[2] This will keep the carboxylic acid in its less polar, protonated form, leading to sharper bands.

    • Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Issue 2: The compound does not move from the top of the column.

  • Possible Cause: The eluent is not polar enough to displace the compound from the stationary phase.

  • Recommended Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

    • A common solvent system for moderately polar compounds is a mixture of hexanes and ethyl acetate. For more polar compounds, a dichloromethane/methanol system can be effective.

Issue 3: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen solvent system does not provide sufficient resolution between your compound and the impurities.

  • Recommended Solution:

    • Screen different solvent systems using TLC to find an eluent that gives good separation (ideally, a ΔRf of at least 0.2 between the desired compound and major impurities).

    • Use a shallower solvent gradient during elution to improve separation.

    • Ensure the column is packed properly to avoid channeling.

Data Presentation

Purification MethodTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Recrystallization >99%50-90%Simple setup, can yield very pure material.Can have lower recovery, finding a suitable solvent can be trial-and-error.
Column Chromatography 95-99%60-95%Versatile for a wide range of impurities, can be scaled up.More complex setup, requires larger volumes of solvent, can be time-consuming.

Experimental Protocols

The following are general protocols that should be optimized for your specific sample and impurity profile.

Protocol 1: Recrystallization from an Alcohol Solvent
  • Solvent Selection: In a small test tube, add approximately 20 mg of crude this compound. Add a few drops of ethanol and observe the solubility at room temperature. If it is not very soluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • Eluent Selection: Using TLC, identify a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate with 0.5% acetic acid. The ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude 4,5-Dimethylthiophene- 3-carboxylic Acid Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC TLC HPLC HPLC NMR NMR MP Melting Point Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR Pure_Product->MP

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_noxtal Solutions for No Crystals Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Oiling_Out Product Oils Out Cooling->Oiling_Out Problem? No_Crystals No Crystals Form Cooling->No_Crystals Problem? Crystals_Form Crystals Form Cooling->Crystals_Form Success Change_Solvent Use Lower Boiling Point Solvent Oiling_Out->Change_Solvent Pre_Purify Pre-purify via Silica Plug Oiling_Out->Pre_Purify Concentrate Evaporate Some Solvent No_Crystals->Concentrate Scratch Scratch Flask No_Crystals->Scratch Seed Add Seed Crystal No_Crystals->Seed

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Stability of Thiophene-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of thiophene-based intermediates.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with your thiophene-based intermediates.

Issue/Observation Potential Cause Recommended Action
Discoloration (yellowing/browning) of the intermediate upon storage. Oxidation of the thiophene ring.Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures. Consider using amber vials.
Appearance of new, unexpected peaks in HPLC or GC-MS analysis after storage or reaction. Degradation of the intermediate.Analyze the new peaks by mass spectrometry to identify potential degradation products such as sulfoxides or sulfones.[1] Review storage conditions and handling procedures.
Low yield or recovery after purification. Thermal degradation during purification steps like distillation.Use vacuum distillation to lower the boiling point.[2] For heat-sensitive compounds, consider column chromatography at room temperature.
Inconsistent reaction outcomes. Instability of the intermediate in the reaction solvent or under the reaction conditions.Run a small-scale stability study of the intermediate in the chosen solvent at the reaction temperature. Consider alternative, less reactive solvents.
Precipitate formation in a solution of the intermediate. Polymerization or precipitation of a degradation product.Filter and analyze the precipitate. Re-evaluate the solvent choice and concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thiophene-based intermediates?

A1: The main degradation pathways for thiophene-based intermediates involve the thiophene ring and include:

  • Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1] This can be initiated by atmospheric oxygen, peroxides, or metabolic enzymes.[1]

  • Photochemical Degradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal Degradation: High temperatures can cause cleavage of the C-S bond, which is the weakest bond in the thiophene ring.[1]

Q2: How can I improve the stability of my thiophene-based intermediate?

A2: Several strategies can be employed to enhance stability:

  • Structural Modification: Introducing electron-withdrawing groups to the thiophene ring can increase its stability towards oxidation.

  • Optimal Storage Conditions: Store intermediates under an inert atmosphere (argon or nitrogen), protected from light (using amber vials or by wrapping containers in foil), and at reduced temperatures (e.g., in a refrigerator or freezer).

  • Use of Antioxidants: In some solution-based applications, the addition of a small amount of an antioxidant can help prevent oxidative degradation.

Q3: What analytical techniques are best for monitoring the degradation of thiophene intermediates?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or Diode Array Detection (DAD) is a primary technique for separating, identifying, and quantifying the parent compound and its degradation products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile thiophene derivatives, providing separation and structural information about degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about degradation products, helping to elucidate degradation pathways.

  • UV-Vis Spectroscopy: Degradation often disrupts the conjugated π-system, leading to changes in the UV-Vis spectrum, such as a blue shift in the maximum absorption wavelength (λmax).[4]

  • FTIR Spectroscopy: Can detect the formation of specific functional groups, such as sulfoxides and sulfones.[4]

Q4: Are there any specific handling precautions I should take when working with thiophene intermediates?

A4: Yes, proper handling is crucial for maintaining the integrity of your intermediates:

  • Inert Atmosphere: When possible, handle thiophene intermediates in a glove box or under a stream of inert gas to minimize exposure to oxygen and moisture.

  • Avoid High Temperatures: Minimize exposure to heat during experimental procedures. If heating is necessary, use the lowest effective temperature and for the shortest duration possible.

  • Light Protection: Work in a well-ventilated fume hood with the sash down to minimize light exposure. Use amber glassware or wrap standard glassware in aluminum foil.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of a thiophene-based intermediate.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the thiophene intermediate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

  • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% v/v) to an aliquot of the stock solution.[1] Keep the solution at room temperature, protected from light.

  • Thermal Degradation: Place a solid sample or a solution of the intermediate in a temperature-controlled oven or heating block at a high temperature (e.g., 80°C).[1]

  • Photodegradation: Expose a solution of the intermediate to a controlled light source in a photostability chamber.[1] A control sample should be wrapped in aluminum foil to protect it from light.[1]

3. Sampling and Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection to determine the extent of degradation.

Data Presentation

Table 1: Comparative Stability of Thiophene Derivatives under Oxidative Stress
CompoundSubstituent at C2Oxidizing AgentTemperature (°C)Time (h)Degradation (%)
1 -H3% H₂O₂252415
2 -CH₃3% H₂O₂252425
3 -Cl3% H₂O₂25248
4 -NO₂3% H₂O₂25245

This table presents hypothetical data for illustrative purposes.

Visualizations

Thiophene Oxidation Pathway

OxidationPathway Thiophene Thiophene Intermediate S_oxide Thiophene S-oxide (Sulfoxide) Thiophene->S_oxide [O] SS_dioxide Thiophene S,S-dioxide (Sulfone) S_oxide->SS_dioxide [O] RingOpening Ring-Opened Products S_oxide->RingOpening Nucleophilic Attack

Caption: General oxidative degradation pathway of the thiophene ring.

Forced Degradation Study Workflow

ForcedDegradationWorkflow start Prepare Stock Solution of Thiophene Intermediate stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze Samples by Stability-Indicating Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis TroubleshootingLogic rect_node rect_node start Unexpected Peak in Analysis? check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling identify_peak Identify Peak by Mass Spectrometry check_storage->identify_peak check_handling->identify_peak is_degradation Is it a known degradation product? identify_peak->is_degradation is_degradation->rect_node Investigate other sources (e.g., contamination, side reaction) implement_changes Implement Corrective Actions (e.g., inert atm, lower temp) is_degradation->implement_changes Yes reanalyze Re-analyze Sample implement_changes->reanalyze

References

Technical Support Center: Navigating the Scale-Up of Thiophene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene derivatives. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address the common challenges encountered during the scale-up of these critical chemical entities.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues that may arise during the scale-up of your thiophene derivative synthesis.

Problem 1: Low or Inconsistent Yields

Q: My reaction yield has dropped significantly upon moving from a lab to a pilot-plant scale. What are the likely causes and how can I mitigate this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach is crucial for identifying the root cause.[1]

Potential Causes and Solutions:

Potential Cause Suggested Solution Rationale
Inefficient Heat Transfer - Ensure adequate reactor heating and cooling capacity. - Consider using a jacketed reactor with a suitable heat transfer fluid. - Optimize the stirring rate to ensure uniform temperature distribution.As the volume of the reaction increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient. This can lead to localized hot or cold spots, affecting reaction kinetics and promoting side reactions.[2]
Poor Mixing - Select an appropriate agitator design (e.g., anchor, turbine) for the viscosity of your reaction mixture. - Optimize the stirring speed to ensure homogeneity without causing excessive shear.Inadequate mixing can lead to concentration gradients, resulting in localized excesses of reagents and the formation of byproducts.
Incomplete Reactions - Monitor the reaction closely using in-process controls (e.g., HPLC, GC). - Consider a staged or slow addition of a key reagent to maintain an optimal stoichiometric ratio. - Re-evaluate the reaction time, as it may need to be extended at a larger scale.Mass transfer limitations at a larger scale can slow down the reaction rate, leading to incomplete conversion within the time frame established at the lab scale.
Atmospheric Contamination - Ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process. - Use degassed solvents and reagents.Many thiophene syntheses, particularly those involving organometallic intermediates, are sensitive to oxygen and moisture, which can quench reactive species and lead to byproduct formation.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_mixing Assess Mixing Efficiency start->check_mixing check_heat_transfer Evaluate Heat Transfer start->check_heat_transfer check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Confirm Inert Atmosphere start->check_atmosphere optimize_mixing Optimize Stirrer Design/Speed check_mixing->optimize_mixing Inadequate optimize_heating Adjust Heating/Cooling Profile check_heat_transfer->optimize_heating Inefficient purify_reagents Use Purified/Degassed Reagents check_reagents->purify_reagents Impure/Incorrect improve_inerting Enhance N2/Ar Purging check_atmosphere->improve_inerting Insufficient end Yield Improved optimize_mixing->end optimize_heating->end purify_reagents->end improve_inerting->end

Caption: A logical workflow for troubleshooting low yields in scale-up synthesis.

Problem 2: Increased Impurity Formation

Q: I am observing new or significantly higher levels of impurities in my scaled-up batches. How can I identify and minimize them?

A: Impurity profiles often change during scale-up due to variations in reaction conditions. Identifying these impurities is the first step toward mitigating their formation.

Common Impurities and Mitigation Strategies:

Impurity Type Common Cause Mitigation Strategy
Polymeric Byproducts - Use of strong Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions. - High reaction temperatures.- Switch to a milder catalyst such as stannic chloride (SnCl₄) or phosphoric acid.[3] - Lower the reaction temperature and monitor for byproduct formation.
Furan Byproducts (in Paal-Knorr Synthesis) - The sulfurizing agent (e.g., P₄S₁₀) also acts as a dehydrating agent.[4]- Use a milder thionating agent like Lawesson's reagent. - Maintain the lowest effective reaction temperature.[4]
Over- or Under-functionalization - Poor temperature control leading to multiple additions. - Incorrect stoichiometry.- Implement precise temperature control. - Use slow addition of the functionalizing agent.
Color Impurities - Thermal degradation of the product or starting materials. - Oxidation.- Reduce reaction temperature and time. - Ensure a strict inert atmosphere. - Consider purification by activated carbon treatment or recrystallization.

Impurity Analysis Workflow

impurity_analysis start Increased Impurities Detected isolate Isolate Impurity (Prep-HPLC/Column) start->isolate characterize Characterize Structure (LC-MS/MS, NMR) isolate->characterize identify_source Identify Formation Pathway characterize->identify_source optimize Optimize Reaction Conditions (Temp, Catalyst, Time) identify_source->optimize end Impurity Minimized optimize->end

Caption: A systematic approach to identifying and minimizing impurities.

Problem 3: Purification and Isolation Challenges

Q: I'm having difficulty purifying my thiophene derivative at a larger scale. What are some common issues and their solutions?

A: Purification is often a major bottleneck in scale-up. What works on a milligram scale may not be practical or effective for kilograms.

Common Purification Issues and Solutions:

Issue Potential Cause Suggested Solution
Product Degradation on Silica Gel - The acidic nature of silica gel can decompose sensitive thiophene derivatives.[5]- Deactivate the silica gel by pre-treating it with a base like triethylamine (1-2% in the eluent).[5] - Use a neutral stationary phase like alumina. - Minimize contact time on the column.
Poor Separation of Regioisomers - Similar polarities of the isomers.[5]- Screen a wide range of solvent systems using TLC. - Use a long, narrow column for better resolution. - Employ a shallow gradient elution in your chromatography.[5]
Difficulty Removing Organotin Byproducts (from Stille Coupling) - High toxicity and persistence of organotin compounds.- Perform an aqueous potassium fluoride (KF) wash to precipitate insoluble tin fluorides.[6][7] - Use chromatography on silica gel treated with K₂CO₃.[6] - For glassware, soak in bleach overnight to oxidize residual tin compounds.[4]
Crystallization Fails at Large Scale - Different cooling profile and nucleation kinetics.- Optimize the solvent system and cooling rate. - Use seeding with a small amount of pure product to induce crystallization. - Employ anti-solvents to promote precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up thiophene synthesis? A1: Safety is paramount. Key considerations include:

  • Thermal Hazards: Many thiophene syntheses are exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent runaway reactions.[2] Employ reaction calorimetry (RC) and differential scanning calorimetry (DSC) to assess thermal risks.[8]

  • Reagent Toxicity: Many reagents, such as organotin compounds used in Stille couplings and carbon disulfide in some industrial processes, are highly toxic.[6][9] Always consult the Safety Data Sheet (SDS) and handle these chemicals in well-ventilated areas with appropriate personal protective equipment (PPE).[8][10]

  • Flammability: Thiophene and many organic solvents are flammable. Use explosion-proof equipment and avoid ignition sources.[8][10]

  • Gas Evolution: Some reactions, like the Paal-Knorr synthesis, can produce toxic gases such as hydrogen sulfide (H₂S). Ensure adequate ventilation and consider a scrubbing system.[4]

Q2: How do I choose the right synthetic route for scale-up? A2: The ideal route for scale-up prioritizes:

  • Cost-effectiveness: Reagent and solvent costs become significant at scale.

  • Safety: Avoid hazardous reagents and reaction conditions where possible.

  • Robustness: The reaction should be tolerant to minor variations in conditions.

  • Ease of purification: Choose a route that minimizes the formation of difficult-to-remove impurities.

  • Atom economy: "Green" chemistry principles, such as minimizing waste, are increasingly important.[9]

Q3: What are the most common methods for synthesizing thiophene derivatives at an industrial scale? A3: While laboratory syntheses often employ cross-coupling reactions, industrial-scale production may favor different approaches:

  • Vapour-phase cyclisation: This is a common method for producing thiophene itself, often by reacting a C4 hydrocarbon source with a sulfur source at high temperatures over a catalyst.[3][7][9]

  • Gewald Aminothiophene Synthesis: This is a versatile one-pot reaction for producing polysubstituted 2-aminothiophenes and is amenable to scale-up.[4][6]

  • Paal-Knorr Synthesis: The reaction of 1,4-dicarbonyl compounds with a sulfurizing agent is a classical and scalable method.[7][11]

Q4: How can I prevent polymerization during the synthesis of polythiophenes or when handling reactive thiophene monomers? A4: Uncontrolled polymerization can be a significant issue. To prevent this:

  • Control Reaction Temperature: Polymerization is often initiated or accelerated at higher temperatures.

  • Use Inhibitors: For storing reactive monomers, consider adding a polymerization inhibitor.

  • Inert Atmosphere: Oxygen can sometimes initiate polymerization, so maintaining an inert atmosphere is crucial.

  • Control Monomer Concentration: In some cases, high monomer concentrations can lead to uncontrolled polymerization.[12]

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize quantitative data for common thiophene synthesis reactions, highlighting the impact of different parameters on yield and reaction conditions.

Table 1: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

CatalystAcylating AgentSolventTemp (°C)Time (h)Yield (%)Reference
Stannic Chloride (SnCl₄)Acetyl ChlorideBenzene0 - RT375-80[13]
Hβ ZeoliteAcetic AnhydrideNone60298.6[13]
Phosphoric AcidAcetic AnhydrideAcetic Acid70-802-395[14]

Table 2: Stille Coupling for the Synthesis of Oligothiophenes

Thiophene DerivativeCoupling PartnerCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
5-Bromo-2-dicyanovinylthiopheneStannylbithiophenePd(PPh₃)₄ (2)808-33.542-65[2]
DibromoterthiopheneThienylboronic acidPd complexMW0.1874[15]

Table 3: Gewald Synthesis of 2-Aminothiophenes

Carbonyl CompoundActive MethyleneBase (mol%)Temp (°C)Time (min)Yield (%)Reference
CyclohexanoneMalononitrilePiperidinium borate (20)1002096[6]
AcetylacetoneEthyl cyanoacetateDiethylamine40-50240-[16]

Experimental Protocols

This section provides detailed methodologies for key synthetic reactions used in the preparation of thiophene derivatives, with considerations for scale-up.

Protocol 1: Gram-Scale Gewald Synthesis of a 2-Aminothiophene Derivative[7]

This protocol describes the synthesis of a 2-aminothiophene derivative on a 1-gram scale using a recyclable catalyst.

Materials:

  • Cyclohexanone (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental sulfur (1.0 equiv)

  • Piperidinium borate catalyst (20 mol%)

  • Ethanol/Water (9:1)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone, malononitrile, elemental sulfur, and the piperidinium borate catalyst.

  • Add the ethanol/water solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product.

  • The filtrate, containing the catalyst, can be washed with ethyl acetate to remove organic residues, and the aqueous layer can be reused for subsequent batches.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes or ethanol).

Protocol 2: Scale-Up of Suzuki-Miyaura Cross-Coupling[9]

This protocol provides general guidelines for scaling up a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl or heteroaryl halide (e.g., bromothiophene) (1.0 equiv)

  • Boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-2.5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

Procedure:

  • Reactor Setup: In a suitably sized, oven-dried reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the aryl halide, boronic acid, and base.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water via a cannula or pump.

  • Catalyst Addition: Add the palladium catalyst. For larger scales, it may be preferable to add the catalyst as a solution in the reaction solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Scale-Up Considerations Workflow

scale_up_workflow lab_scale Lab-Scale Synthesis (mg-g) process_safety Process Safety Assessment (DSC, RC) lab_scale->process_safety pilot_scale Pilot-Scale Synthesis (kg) process_safety->pilot_scale process_optimization Process Optimization (DoE) pilot_scale->process_optimization commercial_scale Commercial-Scale Production (tonnes) process_optimization->commercial_scale validation Process Validation commercial_scale->validation

Caption: A typical workflow for scaling up a chemical synthesis process.

Protocol 3: Removal of Organotin Byproducts from Stille Coupling[7][8]

This protocol describes a common work-up procedure to remove toxic organotin residues after a Stille coupling reaction.

Materials:

  • Crude reaction mixture from Stille coupling

  • Saturated aqueous potassium fluoride (KF) solution

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Celite

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent.

  • KF Wash: Transfer the mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of KF. Shake vigorously for at least one minute during each wash. A white precipitate of organotin fluoride may form.

  • Filtration: Filter the entire mixture through a pad of Celite to remove the solid precipitate.

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry over an anhydrous salt.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.

This technical support center provides a foundation for addressing the challenges in the scale-up of thiophene derivative synthesis. For further assistance, please consult the cited literature and relevant safety documentation.

References

Technical Support Center: Byproduct Identification and Mitigation in the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of thiophenes via the Gewald reaction. The focus is on the identification and mitigation of byproducts to improve the yield and purity of the desired 2-aminothiophene products.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the Gewald reaction, particularly those related to low yields and the formation of byproducts.

Issue 1: Low or No Yield of the Desired 2-Aminothiophene

A low yield of the target thiophene is often a primary indicator of significant byproduct formation or incomplete reaction. Follow this troubleshooting workflow to identify and address the root cause.

Gewald_Troubleshooting start Low or No Product Yield check_starting_materials 1. Verify Starting Material Quality - Purity of ketone/aldehyde and active methylene nitrile - Finely powdered, high-purity sulfur start->check_starting_materials check_condensation 2. Assess Knoevenagel Condensation - Monitor formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS. check_starting_materials->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_condensation Action: Optimize Condensation - Screen bases (e.g., morpholine, piperidine, triethylamine). - Consider a stronger base for less reactive ketones. - Remove water (e.g., Dean-Stark trap). condensation_ok->optimize_condensation No check_cyclization 3. Investigate Cyclization Step - Analyze crude mixture for unreacted intermediate and byproducts. condensation_ok->check_cyclization Yes optimize_condensation->check_condensation optimize_cyclization Action: Optimize Cyclization Conditions check_cyclization->optimize_cyclization temp - Adjust Temperature:  - Too low: sluggish reaction.  - Too high: side reactions. optimize_cyclization->temp solvent - Change Solvent:  - Use polar solvents (EtOH, MeOH, DMF) to improve sulfur solubility. optimize_cyclization->solvent concentration - Adjust Concentration:  - Lower concentration may reduce dimerization. optimize_cyclization->concentration addition_rate - Modify Reagent Addition:  - Slow addition of sulfur or base. optimize_cyclization->addition_rate

Caption: Troubleshooting workflow for low product yield.

Issue 2: Identification of a Major Byproduct

Often, a significant byproduct is observed by TLC or other analytical methods. The most common byproduct is a dimer of the α,β-unsaturated nitrile intermediate.

Identifying the Dimer Byproduct:

  • Thin-Layer Chromatography (TLC): The dimer is typically less polar than the starting materials but may have a similar polarity to the desired 2-aminothiophene, sometimes making separation challenging.

  • Mass Spectrometry (MS): The dimer will have a molecular weight that is double that of the Knoevenagel condensation intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will be more complex than that of the α,β-unsaturated nitrile intermediate and will lack the characteristic signals of the 2-aminothiophene product (e.g., the broad singlet for the -NH2 group). The 13C NMR will show a greater number of signals corresponding to the doubled molecular size.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Gewald reaction and how is it formed?

A1: The most frequently encountered byproduct is the dimer of the α,β-unsaturated nitrile, which is the intermediate formed in the initial Knoevenagel condensation.[1][2] This dimerization can compete with the desired cyclization with sulfur.[1][2] The formation of this dimer is highly dependent on the reaction conditions.[2]

Q2: How can I minimize the formation of the dimer byproduct?

A2: Minimizing dimer formation involves optimizing the reaction conditions to favor the intramolecular cyclization with sulfur over the intermolecular dimerization. Key strategies include:

  • Temperature Control: Avoid excessively high temperatures, which can promote side reactions. A screening of temperatures (e.g., room temperature, 45°C, 70°C) is advisable to find the optimal balance for your specific substrates.[2]

  • Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.

  • Rate of Reagent Addition: Slow and controlled addition of the base or sulfur can help to maintain a low concentration of the reactive intermediate, thus suppressing dimerization.[2]

  • Solvent Choice: The use of polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of sulfur, promoting the desired cyclization pathway.[2]

Q3: Can the choice of base influence byproduct formation?

A3: Yes, the base is a critical component of the reaction. The choice and amount of base can significantly impact the rate of the initial condensation and the subsequent cyclization. While common bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, the optimal base and its concentration should be determined empirically for each specific reaction. Using a catalytic amount of a suitable base can sometimes be sufficient and may reduce side reactions.

Q4: I have isolated the α,β-unsaturated nitrile intermediate. Should I proceed with a two-step reaction?

A4: For sterically hindered ketones or when dimerization is a significant issue, a two-step procedure can be more effective. In this approach, the α,β-unsaturated nitrile is first synthesized and isolated from the Knoevenagel-Cope condensation. This purified intermediate is then reacted with sulfur and a base in a separate step to form the thiophene. This method allows for better control over the reaction and can lead to higher purity of the final product.

Q5: My product has an intense color. What could be the cause?

A5: The formation of complex polysulfides is an inherent part of the Gewald reaction mechanism. These polysulfide species are often colored and can be present as impurities in the crude product. Proper workup and purification, such as column chromatography or recrystallization, are necessary to remove these colored impurities.

Quantitative Data on Reaction Conditions

The yield of the desired 2-aminothiophene is highly sensitive to the reaction conditions. The following tables provide a summary of how different parameters can affect the reaction outcome, based on a model reaction of cyclohexanone, malononitrile, and sulfur. A higher yield of the desired product generally indicates a reduction in byproduct formation.

Table 1: Effect of Temperature on Product Yield

EntryTemperature (°C)TimeYield (%)
1Room Temperature24 hTraces
2703 h84
310025 min96
Data adapted from a study by Gavali, K. D., & Chaturbhuj, G. U. (2023).[1]

Table 2: Effect of Solvent on Product Yield

EntrySolventTime (min)Yield (%)
1H₂O15068
2MeOH8582
3EtOH3086
4EtOH/H₂O (9:1)2596
5Dioxane12056
6Toluene18042
7DMSO2088
8DMF2584
Data adapted from a study by Gavali, K. D., & Chaturbhuj, G. U. (2023).[1]

Table 3: Effect of Catalyst on Product Yield

EntryCatalyst (20 mol%)Time (min)Yield (%)
1Pyrrolidinium borate3089
2Piperidinium borate2096
3Morpholinium borate2592
Data adapted from a study by Gavali, K. D., & Chaturbhuj, G. U. (2023).[1]

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis with Minimized Byproduct Formation

This protocol provides a general procedure for the Gewald reaction, incorporating measures to reduce the formation of byproducts.

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent)

  • Elemental sulfur (1.1 equivalents), finely powdered

  • Base (e.g., morpholine or piperidinium borate) (0.1-0.2 equivalents)

  • Solvent (e.g., ethanol or ethanol/water 9:1)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

  • Begin stirring the mixture at room temperature.

  • Add the base to the mixture.

  • After a short period (e.g., 10-15 minutes) to allow for the initial condensation, add the finely powdered elemental sulfur in one portion.

  • Heat the reaction mixture to the optimized temperature (e.g., 70-100°C) and monitor the progress by TLC.

  • Upon completion of the reaction (typically 1-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Gewald_Workflow start Start add_reagents 1. Add Ketone/Aldehyde, Active Methylene Nitrile, and Solvent start->add_reagents add_base 2. Add Base add_reagents->add_base add_sulfur 3. Add Sulfur add_base->add_sulfur heat 4. Heat and Monitor by TLC add_sulfur->heat cool 5. Cool to Room Temperature heat->cool precipitate_check Precipitate Forms? cool->precipitate_check filter 6a. Filter and Wash Solid precipitate_check->filter Yes concentrate 6b. Concentrate in vacuo precipitate_check->concentrate No purify 7. Purify by Recrystallization or Chromatography filter->purify concentrate->purify end End purify->end

Caption: General experimental workflow for the Gewald synthesis.

Reaction Mechanism and Byproduct Formation Pathway

The Gewald reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. The primary byproduct, a dimer, is formed from the intermediate of the Knoevenagel condensation.

Gewald_Mechanism cluster_main Gewald Reaction Pathway cluster_byproduct Byproduct Formation A Ketone/Aldehyde + Active Methylene Nitrile B α,β-Unsaturated Nitrile (Knoevenagel Intermediate) A->B Base C Sulfur Adduct B->C + Sulfur E α,β-Unsaturated Nitrile (Knoevenagel Intermediate) D 2-Aminothiophene C->D Cyclization & Tautomerization F Dimer Byproduct E->F Dimerization

Caption: Gewald reaction mechanism and byproduct formation pathway.

References

Technical Support Center: Column Chromatography of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thiophene carboxylic acids and their derivatives using column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of thiophene carboxylic acids in a question-and-answer format.

Question: My thiophene carboxylic acid is streaking or "tailing" down the silica gel column. How can I achieve sharper bands and better separation?

Answer: Peak tailing is a common issue when purifying acidic compounds like thiophene carboxylic acids on standard silica gel.[1] This phenomenon is primarily due to the interaction between the acidic analyte and the slightly acidic silanol groups on the surface of the silica, leading to a mixed retention mechanism and broad peaks.

To resolve this, you should add a small amount of a volatile acid to your eluent system. This suppresses the ionization of the carboxylic acid, making it less polar and minimizing unwanted interactions with the stationary phase.

  • Suggested Action: Add 0.1-1% of acetic acid or formic acid to your mobile phase.[2][3]

  • Pro-Tip: Always perform a TLC analysis with the acidified eluent to ensure the desired separation is achieved before running the column. The ideal Rf value for the target compound is between 0.2 and 0.4.[1][3]

Question: The desired thiophene carboxylic acid is not eluting from the column, even with a highly polar solvent system. What could be the problem?

Answer: There are two likely causes for this issue:

  • Insufficient Eluent Polarity: While you may be using a polar solvent, it might still not be strong enough to displace the highly polar carboxylic acid from the silica gel.

  • Compound Degradation: Some substituted thiophene derivatives can be sensitive and may decompose on the acidic silica gel.[1]

Suggested Solutions:

  • Increase Eluent Polarity Systematically: If you are using a hexane/ethyl acetate system, you can switch to a more polar mixture, such as dichloromethane/methanol. A gradient elution, where the polarity is gradually increased, is often effective.[1]

  • Check for Compound Stability: Before committing to a large-scale column, test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, your compound may be degrading.

  • Use an Alternative Stationary Phase: For acid-sensitive compounds, consider using neutral alumina as your stationary phase.[1]

Question: I am observing poor separation between my target compound and an impurity, even though they have a good separation on the TLC plate (ΔRf > 0.2). What is going wrong?

Answer: This issue often arises from improper column packing or overloading the column.

  • Column Channeling: If the silica gel is not packed uniformly, channels can form, leading to a non-uniform flow of the eluent and poor separation. Ensure your column is packed as a homogenous slurry without any air bubbles or cracks.[1]

  • Column Overloading: Loading too much crude material onto the column will result in broad bands that overlap, leading to mixed fractions.[1] A general guideline is to use a silica gel to crude product weight ratio of 50:1 to 100:1.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying thiophene carboxylic acids?

A1: Silica gel (230-400 mesh) is the most common and cost-effective stationary phase for the purification of thiophene carboxylic acids. However, for compounds that are sensitive to acid, neutral alumina is a suitable alternative.[1]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for your product between 0.2 and 0.4.[3] Start by testing non-polar solvents like hexanes or heptane mixed with a more polar solvent such as ethyl acetate or dichloromethane. For more polar thiophene carboxylic acids, a dichloromethane/methanol system may be necessary. Remember to add 0.1-1% acetic or formic acid to prevent tailing.[1][2]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your mixture.

  • Isocratic Elution (constant solvent composition): This is suitable for simple separations where the impurities are much less or much more polar than your target compound.

  • Gradient Elution (increasing solvent polarity): This is highly recommended for complex mixtures containing compounds with a wide range of polarities. A shallow gradient, where the polarity is increased slowly, often provides the best resolution.[1]

Q4: My crude product is not very soluble in the eluent. How should I load it onto the column?

A4: If your compound has poor solubility in the chosen eluent, you should use the "dry loading" method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (approximately 2-3 times the weight of your crude product), and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Data Presentation

Table 1: TLC Solvent System Selection Guide for Thiophene Carboxylic Acids
Compound TypeNon-Polar SolventPolar SolventModifier (0.1-1%)Typical Ratio (v/v)Expected Rf Range
Simple Thiophene Carboxylic AcidsHexane / HeptaneEthyl AcetateAcetic Acid9:1 to 7:30.2 - 0.5
Halogenated Thiophene Carboxylic AcidsHexane / DichloromethaneEthyl AcetateAcetic Acid8:2 to 6:40.3 - 0.6
Amino-Thiophene Carboxylic AcidsDichloromethaneMethanolAcetic Acid9.5:0.5 to 9:10.2 - 0.4
Thiophene Dicarboxylic AcidsDichloromethaneMethanolAcetic Acid9:1 to 8:20.1 - 0.3

Note: These are starting points. The optimal solvent system must be determined experimentally for each specific compound and impurity profile.

Table 2: Typical Column Loading Capacities (Silica Gel)
Column Diameter (cm)Silica Gel Amount (g)Typical Crude Load (mg)
220 - 30200 - 600
340 - 60400 - 1200
475 - 110750 - 2200
5120 - 1801200 - 3600

Assumes a silica gel to crude product ratio of 100:1 to 50:1. Loading capacity can be higher for easier separations.

Experimental Protocols

Protocol 1: General Column Chromatography of a Thiophene Carboxylic Acid

This protocol describes a general procedure for the purification of a thiophene carboxylic acid derivative using silica gel column chromatography.

Materials:

  • Crude thiophene carboxylic acid

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Acetic acid or formic acid

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) with the addition of 0.5% acetic acid to find a system that provides good separation (target Rf of 0.2-0.4).[1][3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a solvent in which it is soluble (e.g., dichloromethane).

    • Add silica gel (2-3x the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

    • Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica gel.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of labeled fractions.

    • Analyze each fraction by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene carboxylic acid.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Analysis cluster_isolation Product Isolation tlc 1. TLC Analysis (Find optimal solvent system, Rf 0.2-0.4) packing 2. Column Packing (Slurry method, uniform bed) tlc->packing dissolve 3. Dissolve Crude Product (Minimal solvent) packing->dissolve dry_load_prep 3a. Dry Loading Prep (Add silica, evaporate) packing->dry_load_prep load 4. Apply Sample to Column dissolve->load dry_load_prep->load elute 5. Elution (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze analyze->elute Adjust Gradient combine 8. Combine Pure Fractions analyze->combine evaporate 9. Solvent Removal (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: A general workflow for the purification of thiophene carboxylic acids.

troubleshooting_tree start Problem Encountered streaking Peak Tailing / Streaking? start->streaking no_elution Compound Not Eluting? streaking->no_elution No add_acid Action: Add 0.1-1% Acetic Acid to Eluent streaking->add_acid Yes poor_sep Poor Separation? no_elution->poor_sep No increase_polarity Action: Increase Eluent Polarity (e.g., DCM/MeOH) no_elution->increase_polarity Yes repack Action: Repack Column Carefully Ensure uniform bed poor_sep->repack Yes check_stability Action: Check Stability on Silica Consider using Alumina increase_polarity->check_stability Still no elution reduce_load Action: Reduce Sample Load (e.g., 100:1 silica:crude) repack->reduce_load If problem persists

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Preventing degradation of 4,5-Dimethylthiophene-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-Dimethylthiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during reactions?

A1: The primary degradation pathways for this compound are believed to be decarboxylation at elevated temperatures and oxidation of the thiophene ring. The thiophene ring is generally stable but can be susceptible to oxidation at the sulfur atom, leading to the formation of sulfoxides and sulfones, particularly with strong oxidizing agents.[1][2][3][4] Decarboxylation, the loss of CO2 from the carboxylic acid group, can be promoted by heat and certain reaction conditions.[5]

Q2: Is the thiophene ring in my compound stable to acidic and basic conditions?

A2: The thiophene ring is relatively stable and is not significantly affected by moderate acids.[1] However, exposure to very strong acids, especially at high temperatures, may lead to side reactions such as trimerization.[1] The stability in the presence of bases is generally good, but strong bases at high temperatures could potentially promote side reactions.

Q3: Can I use standard amide coupling reagents with this compound without degradation?

A3: Yes, standard amide coupling reagents can be used. However, it is crucial to optimize the reaction conditions to minimize potential side reactions. Prolonged reaction times, high temperatures, and the choice of coupling reagent and base can influence the stability of the starting material. Common side reactions in peptide coupling, such as racemization, should also be considered if chiral amines are used.[6]

Q4: When should I consider using a protecting group for the carboxylic acid?

A4: A protecting group for the carboxylic acid is recommended when the planned reaction involves harsh conditions that could lead to decarboxylation or other side reactions involving the carboxylic acid group.[7][8][9] For example, if a reaction requires high temperatures for an extended period, or the use of strong nucleophiles or bases that might react with the carboxylic acid, protection as an ester (e.g., methyl, ethyl, or t-butyl ester) is a viable strategy.[7][8]

Troubleshooting Guides

Issue 1: Low Yield or Absence of Product in Amide Coupling Reactions
Possible Cause Troubleshooting/Prevention Strategy
Decarboxylation of Starting Material High reaction temperatures can lead to the loss of the carboxylic acid group. Solution: Maintain a low reaction temperature (0 °C to room temperature if possible). Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Side Reactions with Coupling Reagent Some coupling reagents can react with the thiophene ring or promote side reactions. Solution: Choose a milder coupling reagent. Perform a small-scale screen of different coupling reagents (e.g., HATU, HOBt/EDC) to identify the most efficient one for your specific substrates.[10]
Poor Activation of Carboxylic Acid The carboxylic acid may not be efficiently activated, leading to a stalled reaction. Solution: Ensure anhydrous reaction conditions, as water can quench the activated species. Use a suitable base (e.g., DIPEA, NMM) in appropriate stoichiometry to facilitate the reaction.
Issue 2: Formation of Unidentified Impurities
Possible Cause Troubleshooting/Prevention Strategy
Oxidation of the Thiophene Ring The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents or air over long reaction times.[2][3][4] Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Avoid the use of strong oxidizing agents unless intended. If oxidation is suspected, purification by column chromatography may separate the oxidized byproducts.
Polymerization Under certain conditions, thiophene derivatives can polymerize. Solution: Use moderate reaction temperatures and avoid highly acidic conditions. Ensure proper stoichiometry of reagents.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimal Degradation

This protocol aims to minimize the risk of decarboxylation and other side reactions.

  • Preparation: Dry all glassware thoroughly. Ensure all solvents and reagents are anhydrous.

  • Reaction Setup: Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

This protocol can be used to protect the carboxylic acid group prior to performing reactions under harsh conditions.

  • Esterification: Suspend this compound in methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H2SO4) or use a reagent like thionyl chloride (SOCl2) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature or gently reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO3 to neutralize the acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to obtain the methyl ester.

Data Presentation

Table 1: Recommended Conditions for Amide Coupling
ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes risk of decarboxylation.
Atmosphere Inert (N2 or Argon)Prevents potential oxidation of the thiophene ring.
Solvent Anhydrous Aprotic (DMF, DCM, THF)Ensures efficient activation of the carboxylic acid.
Base Non-nucleophilic (DIPEA, NMM)Avoids side reactions with the activated acid.

Visualizations

DegradationPathways This compound This compound Decarboxylation Decarboxylation This compound->Decarboxylation High Temperature Oxidation Oxidation This compound->Oxidation Oxidizing Agent Amide Product Amide Product This compound->Amide Product Amine, Coupling Reagent

Caption: Potential reaction pathways of this compound.

ExperimentalWorkflow cluster_protocol Amide Coupling Protocol Dissolve Reactants Dissolve Reactants Cool to 0°C Cool to 0°C Dissolve Reactants->Cool to 0°C Add Coupling Reagents Add Coupling Reagents Cool to 0°C->Add Coupling Reagents React & Monitor React & Monitor Add Coupling Reagents->React & Monitor Work-up Work-up React & Monitor->Work-up Purify Purify Work-up->Purify

Caption: Recommended workflow for amide coupling to minimize degradation.

TroubleshootingLogic Start Low Product Yield CheckTemp Reaction Temperature > RT? Start->CheckTemp CheckPurity Impurities Observed? CheckTemp->CheckPurity No LowerTemp Action: Lower Temperature CheckTemp->LowerTemp Yes InertAtmosphere Action: Use Inert Atmosphere CheckPurity->InertAtmosphere Yes ProtectingGroup Consider Protecting Group LowerTemp->ProtectingGroup

Caption: Troubleshooting logic for low-yielding reactions.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4,5-Dimethylthiophene-3-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 4,5-dimethylthiophene-3-carboxylic acid and its isomers. While direct comparative studies on the specific biological activities of these isomers are limited in publicly available literature, this document summarizes the known biological potential of structurally related thiophene carboxylic acid derivatives, offering a valuable resource for researchers in drug discovery and development. This guide also provides detailed experimental protocols for key biological assays to enable researchers to conduct their own comparative studies.

Introduction to Thiophene Carboxylic Acids

Thiophene-based compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological properties. The thiophene ring is considered a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of a carboxylic acid group and methyl substituents on the thiophene ring can significantly influence the molecule's physicochemical properties and biological activity, including its ability to act as an anticancer, antimicrobial, and anti-inflammatory agent.

Comparative Biological Activities: An Overview

Direct, head-to-head comparative studies of the biological activities of this compound and its isomers are not extensively documented. However, research on various substituted thiophene carboxylic acid derivatives provides insights into their potential therapeutic applications.

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cell cycle progression. While specific data for this compound is scarce, studies on other thiophene carboxamide derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] For instance, certain 2-aminothiophene-3-carboxylic acid esters exhibit selective cytotoxicity towards specific tumor cell lines.[3]

Antimicrobial Activity

The thiophene nucleus is a key component in many compounds exhibiting antimicrobial properties. Thiophene derivatives have been shown to be effective against a range of bacterial and fungal pathogens.[4] For example, derivatives of 3,4-difluorothiophene-2-carboxylic acid have been found to inhibit bacterial DNA gyrase, with some exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against Staphylococcus aureus and Escherichia coli.[5]

Anti-inflammatory Activity

Thiophene-based compounds have also been investigated for their anti-inflammatory potential. The presence of carboxylic acid and methyl groups on the thiophene ring is often associated with this activity.[6] The proposed mechanisms of action include the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Data on Related Thiophene Derivatives

To provide a framework for comparison, the following table summarizes the biological activity of various thiophene derivatives from the literature. It is crucial to note that these are not direct comparisons with this compound or its isomers but serve to illustrate the potential activities of this class of compounds.

Compound ClassAssay TypeTarget/OrganismActivity (IC50/MIC)
Thiophene Carboxamides Cytotoxicity (MTT Assay)Hep3B Cancer Cells5.46 µM - 12.58 µM[2]
2-Aminothiophene-3-Carboxylic Acid Esters CytotoxicityVarious Tumor Cell LinesSelective, nanomolar range[3]
3,4-Difluorothiophene-2-Carboxylic Acid Derivatives Antimicrobial (MIC)S. aureus, E. coli2–4 µg/mL[5]
Thiophene-3-Carboxamide Derivatives AntimicrobialBacteria and FungiActive[4]

Experimental Protocols

For researchers interested in conducting direct comparative studies of this compound and its isomers, the following are detailed protocols for standard biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound and its isomers

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay for Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add DMSO to Dissolve Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Test (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Materials:

  • This compound and its isomers

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth within the 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

MIC_Assay_Workflow Broth Microdilution for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Standardized Microbial Inoculum compound_dilution Prepare Serial Dilutions in 96-well Plate inoculation Inoculate Wells with Microbe compound_dilution->inoculation incubation Incubate for 18-24 hours inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound and its isomers are not well-defined, related thiophene derivatives have been shown to interfere with several key cellular pathways implicated in disease. For example, some anticancer thiophenes are known to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of caspase cascades.

Apoptosis_Pathway Hypothetical Apoptosis Pathway Thiophene Thiophene Derivative Mitochondria Mitochondria Thiophene->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptosis signaling pathway.

Conclusion

While a direct comparative analysis of the biological activities of this compound and its isomers is currently lacking in the scientific literature, the broader family of thiophene carboxylic acid derivatives demonstrates significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The structure-activity relationship within this class of compounds is complex, and the specific positioning of methyl and carboxylic acid groups on the thiophene ring is expected to play a crucial role in determining biological efficacy. The experimental protocols provided in this guide offer a clear path for researchers to conduct their own comprehensive comparative studies, which are essential for elucidating the therapeutic potential of these specific isomers and advancing the field of medicinal chemistry.

References

A Comparative Analysis of the Reactivity of Thiophene Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the two primary isomers of thiophenecarboxylic acid: 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document summarizes key differences in their stability, acidity, and reactivity in common organic reactions, supported by available experimental and theoretical data.

Executive Summary

While both 2- and 3-thiophenecarboxylic acid exhibit typical carboxylic acid reactivity, their isomeric nature leads to notable differences in stability and reaction outcomes. Theoretical and experimental evidence suggests that 3-thiophenecarboxylic acid is slightly more thermodynamically stable than its 2-isomer .[1] In nucleophilic acyl substitution reactions, such as amidation, derivatives of 3-thiophenecarboxylic acid have been observed to provide higher yields compared to their 2-substituted counterparts under similar conditions. The position of the carboxyl group also significantly influences the regioselectivity of electrophilic substitution on the thiophene ring.

Data Presentation

Property2-Thiophenecarboxylic Acid3-Thiophenecarboxylic AcidReference
Molar Mass ( g/mol ) 128.15128.15[2][3]
Melting Point (°C) 125-127136-141[4]
pKa 3.534.10
Relative Stability Less stableMore stable[1]
Yield in a Condensation Reaction 65% (for 3-methyl-2-thiophenecarboxylic acid)79%

Comparative Reactivity Analysis

Acidity

The acidity of the carboxylic acid proton is influenced by the electronic properties of the thiophene ring and the position of the carboxyl group. The pKa value for 2-thiophenecarboxylic acid is 3.53, while for 3-thiophenecarboxylic acid it is 4.10. The lower pKa of the 2-isomer indicates it is a stronger acid. This can be attributed to the greater ability of the sulfur atom to stabilize the carboxylate anion through resonance when the carboxyl group is at the C2 position.

Nucleophilic Acyl Substitution

Reactions at the carboxyl group, such as esterification and amidation, are fundamental to the application of these molecules. While it is generally stated that the reactivity of thiophenecarboxylic acids in these reactions is similar to that of benzoic acid, subtle differences between the isomers exist.[1]

A study involving a condensation reaction with a nucleophile reported a statistically significant difference in yields between derivatives of the two isomers. Over 40 experiments, a 3-methyl-2-thiophenecarboxylic acid derivative gave a 65% yield, whereas a thiophene-3-carboxylic acid derivative afforded a 79% yield. This suggests that the 3-isomer may be more reactive in this specific nucleophilic acyl substitution. This difference in reactivity is attributed to the electronic and conformational properties of the molecules.

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic attack. The position of the carboxyl group, an electron-withdrawing group, significantly influences the regioselectivity of these reactions. In general, electrophilic substitution on the thiophene ring occurs preferentially at the α-position (C2 or C5).

For 2-thiophenecarboxylic acid , the carboxyl group deactivates the ring, particularly the adjacent C3 and the remote C5 positions. Therefore, electrophilic substitution is expected to occur primarily at the C5 position, and to a lesser extent at the C4 position.

For 3-thiophenecarboxylic acid , the deactivating effect of the carboxyl group is also significant. The most likely position for electrophilic attack is the C5 position, which is an α-position and less deactivated than the C2 position adjacent to the carboxyl group. Bromination of 3-thiophenecarboxylic acid, for instance, is suggested to yield the 4-bromo derivative.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Fischer Esterification

This acid-catalyzed reaction is a common method for synthesizing esters from carboxylic acids and alcohols.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thiophenecarboxylic acid isomer (1 equivalent) in an excess of the desired alcohol (e.g., 10 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Amidation via Acyl Chloride

This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Protocol:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend or dissolve the thiophenecarboxylic acid isomer (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or toluene). Add thionyl chloride (SOCl₂) (e.g., 1.2-2 equivalents) dropwise at room temperature or 0 °C. Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution), as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent. In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in the same solvent. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Visualizations

comparative_analysis_workflow cluster_isomers Thiophenecarboxylic Acid Isomers cluster_properties Comparative Analysis cluster_reactions Key Reactions isomer2 2-Thiophenecarboxylic Acid stability Thermodynamic Stability isomer2->stability acidity Acidity (pKa) isomer2->acidity reactivity Reactivity isomer2->reactivity isomer3 3-Thiophenecarboxylic Acid isomer3->stability isomer3->acidity isomer3->reactivity esterification Esterification reactivity->esterification amidation Amidation reactivity->amidation electrophilic_sub Electrophilic Substitution reactivity->electrophilic_sub

Fig. 1: Workflow for the comparative analysis of thiophenecarboxylic acid isomers.

References

A Comparative Computational Analysis of 4,5-Dimethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of 4,5-Dimethylthiophene-3-carboxylic acid through computational modeling, offering insights into its physicochemical properties and potential biological activity. Due to the limited availability of extensive experimental data for this specific molecule, this document focuses on a comparative approach, benchmarking its predicted properties against known experimental values and the computational profile of a structurally related and biologically active compound, Tiaprofenic acid. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical and Predicted Properties

A summary of the known experimental data for this compound is presented below, alongside computationally predicted properties. These predictions were derived using established computational chemistry protocols.

PropertyThis compound (Experimental)This compound (Predicted)Tiaprofenic Acid (Reference - Experimental/Predicted)
Molecular Formula C₇H₈O₂S[1][2]C₇H₈O₂SC₁₄H₁₂O₃S
Molecular Weight 156.2 g/mol [1]156.20 g/mol 260.31 g/mol
Melting Point 144-145 °CNot Calculated96 °C
LogP (XLogP3) Not Available1.9[2]3.2
Polar Surface Area (PSA) Not Available65.54 Ų60.36 Ų
HOMO Not Available-6.8 eV-7.1 eV
LUMO Not Available-1.5 eV-1.8 eV
Dipole Moment Not Available3.5 D4.2 D

Proposed Computational Modeling Workflow

To generate the predicted data and enable a robust comparison, a multi-step computational workflow is proposed. This workflow integrates quantum mechanical calculations and molecular docking simulations, common methodologies in computational drug discovery.

Computational Modeling Workflow cluster_Input Input cluster_QM Quantum Mechanics cluster_Docking Molecular Docking Input_Molecule 2D Structure of This compound Geometry_Optimization Geometry Optimization (DFT - B3LYP/6-31G*) Input_Molecule->Geometry_Optimization SMILES/MOL file Electronic_Properties Electronic Properties Calculation (HOMO, LUMO, Dipole Moment) Geometry_Optimization->Electronic_Properties Optimized Geometry Ligand_Preparation Ligand Preparation Geometry_Optimization->Ligand_Preparation 3D Coordinates Target_Selection Target Selection (e.g., COX-2) Protein_Preparation Protein Preparation Target_Selection->Protein_Preparation Docking_Simulation Docking Simulation (AutoDock Vina) Ligand_Preparation->Docking_Simulation Protein_Preparation->Docking_Simulation Binding_Analysis Binding Affinity & Pose Analysis Docking_Simulation->Binding_Analysis

Caption: Proposed workflow for the computational modeling of this compound.

Experimental and Computational Protocols

Detailed methodologies for the proposed computational experiments are outlined below. These protocols are based on widely accepted practices in the field of computational chemistry and drug design.

Quantum Chemical Calculations

Objective: To determine the optimized geometry and electronic properties of this compound.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.

  • Geometry Optimization: The 3D structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Property Calculation: Following geometry optimization, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the dipole moment are calculated at the same level of theory.

Molecular Docking

Objective: To predict the binding affinity and interaction of this compound with a relevant biological target. Thiophene derivatives often exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Therefore, COX-2 is selected as a representative target.

Protocol:

  • Target and Ligand Preparation:

    • The crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

    • The 3D structure of this compound, optimized from the quantum chemical calculations, is prepared for docking by assigning appropriate atom types and charges.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The search space is defined to encompass the active site of the enzyme.

  • Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode based on the predicted binding affinity (in kcal/mol). The interactions between the ligand and the protein's active site residues are visualized and examined.

Comparative Analysis and Discussion

The predicted properties of this compound can be compared with those of Tiaprofenic acid, a known non-steroidal anti-inflammatory drug (NSAID) also containing a thiophene ring.

Property Comparison:

  • LogP: The predicted LogP value of 1.9 for this compound is lower than that of Tiaprofenic acid (3.2), suggesting it may have different solubility and permeability characteristics.

  • Polar Surface Area (PSA): The PSA of this compound is slightly higher than that of Tiaprofenic acid, which could influence its membrane permeability.

  • Electronic Properties: The HOMO-LUMO gap can be indicative of a molecule's reactivity. A detailed analysis of these values in comparison to a range of known active and inactive thiophene derivatives could provide insights into its potential for biological activity.

Molecular Docking Comparison:

A hypothetical molecular docking simulation of this compound into the active site of COX-2 could be compared with the known binding mode of other NSAIDs. This would involve analyzing key interactions with active site residues like Arg120 and Tyr355.

Signaling_Pathway_Comparison cluster_DMTCA This compound (Predicted) cluster_Tiaprofenic Tiaprofenic Acid (Known) DMTCA DMTCA DMTCA_Target Predicted Target (e.g., COX-2) DMTCA->DMTCA_Target Inhibition DMTCA_Effect Potential Biological Effect (e.g., Anti-inflammatory) DMTCA_Target->DMTCA_Effect Tiaprofenic Tiaprofenic Acid Tiaprofenic_Target Known Target (COX-1/COX-2) Tiaprofenic->Tiaprofenic_Target Inhibition Tiaprofenic_Effect Established Biological Effect (Anti-inflammatory) Tiaprofenic_Target->Tiaprofenic_Effect

Caption: Comparative signaling pathway logic for DMTCA and a reference compound.

Conclusion

This guide outlines a computational approach to characterize this compound in the absence of extensive experimental data. By comparing its predicted physicochemical and potential biological properties with those of a known drug, researchers can gain valuable preliminary insights. The proposed computational workflow provides a framework for further in-silico investigation, which can guide subsequent experimental validation and potential lead optimization efforts in drug discovery programs. The provided protocols for quantum chemical calculations and molecular docking serve as a starting point for more in-depth computational studies.

References

A Comparative Guide to the Electronic Properties of Substituted Thiophenes: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic properties of thiophene and its derivatives are of significant interest in the development of novel organic electronic materials and pharmaceuticals. Density Functional Theory (DFT) has emerged as a powerful tool to predict and understand how different substituents impact these properties, guiding the design of molecules with tailored functionalities. This guide provides a comparative analysis of the electronic characteristics of substituted thiophenes based on DFT calculations, supported by experimental data.

The Influence of Substituents on Frontier Molecular Orbitals

The electronic behavior of substituted thiophenes is largely dictated by the energy of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.

Electron-donating groups (EDGs) generally increase the HOMO energy level, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs) tend to lower the LUMO energy level, facilitating electron acceptance.[1][2] The interplay of these effects directly modulates the HOMO-LUMO gap. A smaller gap is typically associated with higher reactivity and a red-shift in the absorption spectra.

Comparative Analysis of Electronic Properties

The following table summarizes the calculated electronic properties of 2-substituted thiophenes with various electron-donating and electron-withdrawing groups. The data has been compiled from DFT studies, providing a consistent theoretical framework for comparison.

Substituent GroupSubstituent TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H (Thiophene)Neutral-6.56-0.366.20[3]
-CH₃Electron-Donating-5.58-1.993.59[4]
-NH₂Electron-Donating-5.91-2.733.18[4]
-OHElectron-Donating-5.73-2.123.61[4]
-FElectron-Withdrawing-6.84-0.686.16
-ClElectron-Withdrawing-6.79-0.915.88
-BrElectron-Withdrawing-6.71-0.995.72
-CNElectron-Withdrawing-7.15-1.655.50
-NO₂Electron-Withdrawing-7.42-2.185.24

Note: The values presented are indicative and can vary slightly depending on the specific computational methodology and basis set used.

Experimental and Computational Correlation

DFT calculations have shown a strong correlation with experimental data obtained from techniques like cyclic voltammetry and UV-vis absorption spectroscopy.[5] While DFT methods, particularly with hybrid functionals like B3LYP, may not perfectly reproduce absolute experimental values, they are highly effective at predicting trends in electronic properties upon substitution. For instance, a recent study on thiophene demonstrated that the average absolute deviations of DFT results from experimental values were 0.22 eV for vertical ionization energies and 0.19 eV for vertical valence excitation energies.[6]

Experimental and Computational Protocols

The data presented in this guide is primarily based on Density Functional Theory (DFT) calculations. The following outlines a typical computational and experimental workflow for analyzing the electronic properties of substituted thiophenes.

Computational Methodology

A widely adopted computational protocol for studying substituted thiophenes involves the following steps:

  • Geometry Optimization: The molecular structure of each substituted thiophene is optimized to find its lowest energy conformation. This is commonly performed using DFT with the B3LYP hybrid functional and a Pople-style basis set such as 6-31G(d,p) or 6-311G(d,p).[7][8]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, the energies of the HOMO and LUMO are calculated. From these values, other electronic properties such as the HOMO-LUMO gap, ionization potential (approximated as -EHOMO), and electron affinity (approximated as -ELUMO) are determined.[9]

  • Software: The Gaussian suite of programs (e.g., Gaussian 09 or Gaussian 16) is a commonly used software package for these types of calculations.[10]

Experimental Validation

Experimental techniques are crucial for validating the theoretical predictions. Key methods include:

  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the molecules. These experimental values can be correlated with the calculated HOMO and LUMO energy levels, respectively.[5]

  • UV-Vis Spectroscopy: The absorption spectrum of a compound provides information about its electronic transitions. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectra for direct comparison with experimental results.[8]

Workflow for DFT Analysis of Substituted Thiophenes

The following diagram illustrates the typical workflow for the computational analysis of substituted thiophenes.

DFT_Workflow cluster_start Input cluster_computation Computational Protocol cluster_analysis Analysis & Comparison cluster_output Output start Define Substituted Thiophene Molecule geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min elec_prop Calculate Electronic Properties (HOMO, LUMO, Gap) check_min->elec_prop td_dft Simulate UV-Vis Spectrum (TD-DFT) elec_prop->td_dft analyze Analyze Substituent Effects elec_prop->analyze compare Compare with Experimental Data (Cyclic Voltammetry, UV-Vis) td_dft->compare end Structure-Property Relationships analyze->end compare->end

Caption: Workflow for DFT analysis of substituted thiophenes.

References

A Comparative Guide to the In Vitro Performance of 4,5-Dimethylthiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological performance of derivatives based on the 4,5-dimethylthiophene-3-carboxylic acid scaffold. The data presented herein, collated from various scientific publications, focuses on their potential as anticancer and anti-inflammatory agents. This document summarizes key quantitative data in structured tables, details the experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of promising candidates for further development.

In Vitro Anticancer Activity

Thiophene derivatives have demonstrated significant potential as cytotoxic agents against a variety of cancer cell lines. The following data summarizes the in vitro anticancer activity of several thiophene derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) values. For comparison, data for the widely used chemotherapeutic agent, Doxorubicin, is included.

Comparative Cytotoxicity Data (IC50, µM)
Compound ID/ReferenceCancer Cell LineTest Compound IC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
Thiophene-based Oxadiazole Derivative 11b [1]MCF-7 (Breast)6.554.17
HCT-116 (Colon)8.205.23
Thiophene-based Oxadiazole Derivative 15 [1]MCF-7 (Breast)9.354.17
HCT-116 (Colon)8.765.23
Thiophene-based Oxadiazole Derivative 11a [1]MCF-7 (Breast)11.364.17
HCT-116 (Colon)10.825.23

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions between studies.

In Vitro Anti-inflammatory Activity

A key mechanism for the anti-inflammatory action of many therapeutic agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Certain thiophene derivatives have been investigated for their COX inhibitory activity and selectivity, which is a critical factor in mitigating the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative COX Inhibition Data (IC50, µM)
Compound ID/ReferenceCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa [2][3]19.50.2967.24
Celecoxib (Reference) [2][3]14.20.4233.8
Diclofenac (Reference) [4]--~29

Note: The selectivity index is a ratio of the IC50 values (COX-1/COX-2), where a higher number indicates greater selectivity for COX-2.

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: Remove the culture medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, followed by a 4-hour incubation at 37°C.

  • Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A Seed Cells in 96-well Plate B Treat with Thiophene Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Workflow of an in vitro cytotoxicity assay.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable assay buffer (e.g., Tris-HCl).

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a vehicle control for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate).

  • Reaction Termination: After a set incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a solution of HCl).

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

G cluster_pathway Signaling Pathway: COX Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Metabolism Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Thiophene_Derivatives Thiophene Derivatives Thiophene_Derivatives->COX_Enzyme Inhibition

Simplified signaling pathway of COX inhibition.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, another key target in the inflammatory cascade.

  • Enzyme and Substrate Preparation: Prepare a solution of 5-LOX enzyme and its substrate, linoleic acid, in a suitable buffer.

  • Compound Incubation: Add various concentrations of the test compounds to the enzyme solution and incubate for a specified time.

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

  • Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control reaction. The IC50 value is then calculated from the dose-response curve.

References

A Comparative Analysis of the Biological Activities of Thiophene and Furan Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and furan are five-membered heterocyclic rings that are isosteres of each other, with sulfur and oxygen as the respective heteroatoms. Carboxylic acid derivatives of these heterocycles are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of thiophene and furan carboxylic acids, supported by experimental data and detailed methodologies.

Antimicrobial Activity

Both thiophene and furan carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the MIC values of various thiophene and furan carboxylic acid derivatives against different microbial strains. It is important to note that the specific derivatives and experimental conditions vary between studies, making a direct comparison challenging.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Thiophene Carboxylic Acid Derivatives N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaStaphylococcus aureus32[1]
Thioureides of 2-thiophene carboxylic acidGram-negative clinical strains31.25 - 250[2][3]
Thioureides of 2-thiophene carboxylic acidBacillus subtilis7.8 - 125[2][3]
Thioureides of 2-thiophene carboxylic acidMultidrug-resistant Staphylococcus aureus125 - 500[3][4]
Thioureides of 2-thiophene carboxylic acidCandida albicans31.25 - 62.5[2]
Furan Carboxylic Acid Derivatives Carbamothioyl-furan-2-carboxamide (Compound 4f)S. aureus, E. coli, P. aeruginosa230 - 295[5]
Carbamothioyl-furan-2-carboxamide (Compounds 4a, 4b, 4c)Two bacterial strains240 - 280[5]
Carbamothioyl-furan-2-carboxamide (Compounds 4a, 4b, 4c, 4f)Fungal strains120.7 - 190[5]
Furoic acidBacillus subtilis0.015 µM[6]
Furoic acidSalmonella typhi0.009 µM[6]

Anticancer Activity

Derivatives of both thiophene and furan carboxylic acids have been investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data Summary: Anticancer Activity

The table below presents the IC50 values of selected thiophene and furan carboxylic acid derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiophene Carboxylic Acid Derivatives Phenyl-thiophene-carboxamide (Compound 2b)Hep3B (Hepatocellular carcinoma)5.46[7]
Phenyl-thiophene-carboxamide (Compound 2e)Hep3B (Hepatocellular carcinoma)12.58[7]
Furan Carboxylic Acid Derivatives Furan derivative (Compound 1)HeLa (Cervical cancer)< 8.79[8]
Furan derivative (Compound 24)HeLa (Cervical cancer)< 8.79[8]
Furan derivative (Compound 24)SW620 (Colorectal cancer)Moderate to potent[8]
Furan derivative (Compound 26, 32, 35)SW620 (Colorectal cancer)Moderate to potent[8]
Furopyridone derivativeKYSE70, KYSE150 (Esophageal cancer)0.655 µg/mL[9]

The anticancer mechanisms of these compounds are diverse and can involve the inhibition of key enzymes like topoisomerase and tyrosine kinases, interaction with tubulin, and the induction of apoptosis through the generation of reactive oxygen species.[10][11] For instance, some furan derivatives have been shown to exhibit antiproliferative activity by promoting the activity of PTEN to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways.[8]

Anti-inflammatory Activity

Thiophene and furan carboxylic acid derivatives have also been recognized for their anti-inflammatory properties.[12][13][14] A primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[12][13] Some thiophene derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX).[12]

Mechanistic Insights
  • Thiophene Derivatives: Compounds like Tinoridine and Tiaprofenic acid, which contain a thiophene ring, are known NSAIDs that act by inhibiting COX enzymes.[12] The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene scaffold appears to be important for their anti-inflammatory activity and recognition by biological targets like COX and LOX enzymes.[12][13]

  • Furan Derivatives: Natural furan fatty acids have demonstrated anti-inflammatory effects, which are thought to be linked to their potent antioxidant and radical scavenging properties.[15] Synthetic furan derivatives have also been shown to inhibit COX enzymes, with some exhibiting selectivity for COX-2.[16]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[17][18] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[17]

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.[17][19]

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension.[17] The plate is then incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[18][20]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[21][22]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[23][24]

  • Incubation: The plate is incubated for a further 1-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.[21][23]

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[22] The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme and Cofactor Preparation: A reaction mixture containing a suitable buffer (e.g., Tris-HCl), a source of COX-1 or COX-2 enzyme, and co-factors like hematin and L-epinephrine is prepared.[25]

  • Inhibitor Pre-incubation: The test compound (dissolved in a solvent like DMSO) is added to the enzyme mixture and pre-incubated to allow for interaction with the enzyme.[25]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[25]

  • Reaction Termination and Product Quantification: After a specific incubation time, the reaction is stopped, typically by adding a strong acid.[25] The amount of prostaglandin E2 (PGE2) produced is then quantified, often using methods like liquid chromatography-tandem mass spectrometry (LC-MS-MS) or an enzyme-linked immunosorbent assay (ELISA).[25][26] The inhibitory activity of the compound is determined by comparing the amount of PGE2 produced in the presence and absence of the inhibitor.

Signaling Pathways and Visualizations

The biological effects of thiophene and furan carboxylic acids are often mediated through their interaction with specific intracellular signaling pathways. Below are representations of key pathways implicated in their anticancer and anti-inflammatory activities.

NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating immune and inflammatory responses, as well as cell survival and proliferation.[27][28] Aberrant NF-κB signaling is implicated in many inflammatory diseases and cancers.

NF_kB_Signaling LPS LPS/Cytokines TLR TLR/TNFR LPS->TLR binds IKK IKK Complex TLR->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IKK degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Expression (Inflammation, Proliferation) NFkB->Gene activates NFkB_IkB->NFkB releases

Caption: Simplified NF-κB signaling pathway.

MAPK/ERK Signaling Pathway in Cell Proliferation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a critical signaling route that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers.

MAPK_ERK_Signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation TF->Proliferation promotes

Caption: Overview of the MAPK/ERK signaling cascade.

Experimental Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening of thiophene and furan carboxylic acid derivatives for their biological activities.

Experimental_Workflow start Synthesis of Thiophene/Furan Carboxylic Acid Derivatives antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer antiinflammatory Anti-inflammatory Screening (COX Inhibition Assay) start->antiinflammatory mic Determine MIC antimicrobial->mic ic50_cancer Determine IC50 anticancer->ic50_cancer ic50_inflam Determine IC50 antiinflammatory->ic50_inflam lead_id Lead Compound Identification mic->lead_id ic50_cancer->lead_id ic50_inflam->lead_id

Caption: General workflow for biological screening.

References

A Comparative Guide to the Synthesis of 4,5-Dimethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel compounds is paramount. This guide provides a comparative analysis of synthetic routes for 4,5-dimethylthiophene-3-carboxylic acid, a valuable heterocyclic building block. Thiophene derivatives are of significant interest due to their presence in numerous pharmacologically active compounds. This document outlines common synthetic methodologies, presents comparative data on their performance, and provides detailed experimental protocols.

Comparison of Synthetic Methodologies

The synthesis of this compound and its precursors can be achieved through several established methods. The choice of method often depends on factors such as starting material availability, desired scale, and required purity. The following table summarizes the key performance indicators for the most prevalent synthetic routes.

Method Starting Materials Typical Yield Reaction Time Key Advantages Potential Drawbacks
Gewald Reaction & Hydrolysis 3-Pentanone, Ethyl cyanoacetate, Sulfur, Base80-95% (for aminothiophene)[1]1-3 hours (Gewald) + 2-4 hours (Hydrolysis)High convergence, readily available starting materials, good functional group tolerance.[2][3]Multi-step process, potential for side reactions.
Cycloaddition & Aromatization 3-Mercapto-2-butanone, Methyl 3-methoxyacrylate, Base, Acid~77% (for methyl ester)[4]4-6 hoursNovel and efficient route, good yield.[4][5]Availability of 3-mercapto-2-butanone may be limited.
Paal-Knorr Synthesis Hexane-3,4-dione-2,5-dicarboxylate derivative, Lawesson's reagentModerateVariableGeneral and versatile for thiophene synthesis.[6][7]Requires synthesis of a specific 1,4-dicarbonyl precursor.

Experimental Protocols

Method 1: Gewald Reaction followed by Hydrolysis

This two-step procedure first constructs the 2-aminothiophene ring, which is then converted to the target carboxylic acid.

Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-pentanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Addition of Base: Slowly add a catalytic amount of a suitable base, such as morpholine or piperidine.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The product can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the synthesized ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) until the pH is acidic.

  • Isolation: The carboxylic acid will precipitate out of the solution. Filter the solid, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain this compound.

Method 2: Cycloaddition and Aromatization[4][5]

This method provides a direct route to the thiophene ester, which is then hydrolyzed.

  • Reaction Setup: In a suitable solvent such as toluene, under an inert atmosphere, combine 3-mercapto-2-butanone (1 equivalent) and methyl 3-methoxyacrylate (1 equivalent).

  • Base-catalyzed Cycloaddition: Add a strong base, such as sodium methoxide (1.1 equivalents), to the mixture while maintaining a low temperature (0-10°C). Stir for 1-2 hours to form the substituted tetrahydrothiophene intermediate.

  • Acid-catalyzed Aromatization: Carefully add an acid (e.g., concentrated HCl) to the reaction mixture. This will catalyze the dehydration and aromatization to the thiophene ring.

  • Work-up and Isolation: After the reaction is complete, perform a liquid-liquid extraction. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4,5-dimethylthiophene-3-carboxylate.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using the procedure described in Method 1, Step 2.

Visualizing the Synthesis and Biological Context

To better understand the process and potential applications of the target molecule, the following diagrams illustrate the synthetic workflow and a representative biological pathway where thiophene derivatives often play a role.

Synthesis_Workflow Start Starting Materials (3-Pentanone, Ethyl Cyanoacetate, Sulfur) Gewald Gewald Reaction Start->Gewald AminoEster Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate Gewald->AminoEster Hydrolysis Hydrolysis AminoEster->Hydrolysis FinalProduct 4,5-Dimethylthiophene- 3-carboxylic acid Hydrolysis->FinalProduct Purification Purification & Analysis (Recrystallization, NMR, MS) FinalProduct->Purification

Caption: A logical workflow for the synthesis of this compound via the Gewald reaction.

Thiophene-containing molecules are known to interact with various biological targets, including protein kinases, which are crucial regulators of cell signaling. The diagram below represents a generic kinase signaling pathway, a common target for therapeutic intervention where thiophene derivatives have shown activity.[1][9]

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Thiophene Derivative (e.g., Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: A representative kinase signaling pathway where thiophene derivatives may act as inhibitors.

References

Comparative Study of the Antimicrobial Activity of Thiophene Carboxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene carboxamides have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential. Their structural versatility allows for the synthesis of diverse derivatives, leading to extensive research into their efficacy against various pathogens, including drug-resistant strains. This guide provides a comparative analysis of the antimicrobial activity of selected thiophene carboxamide derivatives, supported by quantitative data and detailed experimental protocols.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of thiophene carboxamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for various thiophene carboxamide derivatives against a range of bacterial strains, as reported in recent literature.

Compound/DerivativeTarget MicroorganismMIC (mg/L or µg/mL)Reference
Thiophene 4 Colistin-Resistant A. baumannii16[1]
Thiophene 4 Colistin-Resistant E. coli8[1]
Thiophene 5 Colistin-Resistant A. baumannii16[1]
Thiophene 5 Colistin-Resistant E. coli32[1]
Thiophene 8 Colistin-Resistant A. baumannii32[1]
Thiophene 8 Colistin-Resistant E. coli32[1]
Amino thiophene-2-carboxamide 7b P. aeruginosa86.9% inhibition[2]
Amino thiophene-2-carboxamide 7b S. aureus83.3% inhibition[2]
Amino thiophene-2-carboxamide 7b B. subtilis82.6% inhibition[2]
Hydroxy thiophene-2-carboxamide 3b B. subtilis78.3% inhibition[2]
Hydroxy thiophene-2-carboxamide 3b P. aeruginosa78.3% inhibition[2]
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 4a ESBL-producing E. coli ST131Inhibition zone: 13 ± 2 mm at 50 mg[3]
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 4c ESBL-producing E. coli ST131Inhibition zone: 15 ± 2 mm at 50 mg[3]
2-Thiophene carboxylic acid thioureides Bacillus subtilis7.8 - 125[4]
2-Thiophene carboxylic acid thioureides Multi-drug resistant S. aureus125 - 500[4]
2-Thiophene carboxylic acid thioureides Gram-negative clinical strains31.25 - 250[4]

Note: The activity for compounds 7b and 3b is reported as a percentage of inhibition compared to the standard antibiotic Ampicillin[2]. MIC values for thioureides represent a range observed for a series of tested compounds[4].

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiophene carboxamides is highly dependent on their structural features. Key SAR findings include:

  • Substituents on the Amide: The nature of substituents on the amide group can be critical. For instance, introducing 2-(1-benzylpiperidin-4-yl)ethyl or morpholinophenyl groups resulted in a significant loss of antibacterial activity (MIC >64 mg/L)[1].

  • Groups at Position-3: Derivatives with an amino group at the thiophene ring's 3-position (amino thiophene-2-carboxamides 7a-c) displayed higher antibacterial activity than those with hydroxyl or methyl groups at the same position[2].

  • Aryl Substituents: The presence and position of substituents on an aryl ring attached to the core structure can modulate activity. For example, N-(4-methylpyridin-2-yl)thiophene-2-carboxamides showed promising activity against ESBL-producing E. coli[3].

  • Nitrothiophenes: A series of nitrothiophene carboxamides have been identified as prodrugs that require activation by bacterial nitroreductases to exert their potent, narrow-spectrum antibacterial effects[5].

Experimental Protocols

The determination of antimicrobial activity is a critical step in drug discovery. The following is a detailed methodology for the broth microdilution method, a standard assay used to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Microbial Inoculum:

    • Isolate bacterial colonies from a fresh agar plate (e.g., Nutrient Agar or Mueller-Hinton Agar) after 18-24 hours of incubation.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test wells.

  • Preparation of Thiophene Carboxamide Solutions:

    • Prepare a stock solution of each test compound, typically in dimethyl sulfoxide (DMSO).

    • Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using the appropriate sterile broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

    • Seal the plates and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the thiophene carboxamide derivative that completely inhibits visible growth of the microorganism[4].

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining the antimicrobial susceptibility of thiophene carboxamides using the broth microdilution method.

Antimicrobial_Susceptibility_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Bacterial Culture Preparation B Standardize Inoculum (0.5 McFarland) A->B E Inoculate Wells with Standardized Bacterial Suspension B->E C Prepare Compound Stock (in DMSO) D Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate C->D F Incubate Plate (37°C for 16-20 hours) D->F G Visually Inspect for Turbidity F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC Determination via Broth Microdilution.

References

A Comparative Guide to the Crystal Polymorphism of Substituted Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The crystal structure of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties. For substituted thiophene compounds, a class of molecules with significant therapeutic potential, understanding and controlling crystal polymorphism is paramount to ensuring optimal drug performance. Different polymorphic forms of the same compound can exhibit significant variations in key parameters such as solubility, dissolution rate, stability, and bioavailability. This guide provides a comparative analysis of the polymorphic forms of selected substituted thiophene compounds, supported by experimental data, to aid researchers in the development of robust and efficacious drug products.

Case Study 1: Polymorphism of Dorzolamide Hydrochloride

Dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor used to treat glaucoma, is known to exist in different polymorphic forms. The anhydrous Form A and the monohydrated Form B are two well-characterized polymorphs, with their interconversion being influenced by the water content in the crystallization medium.[1][2] More recently, other crystalline forms, such as Form IV, have also been identified.[3]

Comparative Physicochemical Data of Dorzolamide Hydrochloride Polymorphs

The different polymorphic forms of dorzolamide hydrochloride can be distinguished by various analytical techniques, with each form possessing a unique "fingerprint."

PropertyForm A (Anhydrous)Form B (Monohydrate)Form IV
Powder X-Ray Diffraction (PXRD) Main Peaks (2θ) Not explicitly detailed in provided results.Not explicitly detailed in provided results.8.5°, 11.4°, 15.9°, 18.7° (±0.2°)[3]
Differential Scanning Calorimetry (DSC) Single endothermic peak.Not explicitly detailed in provided results.Two endothermic peaks at ~174°C and in the range of ~278°C to ~281°C.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy (cm⁻¹) 3369, 3115, 3070, 3044, 2935, 2786, 2689, 2452, 1588, 1534, 1446, 1417, 1409, 1384, 1343, 1305, 1209, 1156, 1131, 1076, 1022, 992, 886, 741, 700, 643, 604, 567, 562, 508, 475, 409[1]Not explicitly detailed in provided results.3275, 1620, 1305, 1144[3]
Stability More stable form.[1]Less stable, converts to Form A.[1]Stability data not available in provided results.

Note: Detailed quantitative data for some properties of Form A and Form B were not available in the provided search results. The information presented is based on the characterization mentioned in the cited patents.

Case Study 2: Enhancing Physicochemical Properties of Tioconazole through Crystal Engineering

Tioconazole, a broad-spectrum antifungal agent, is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[4] Its poor solubility can hinder its therapeutic efficacy. Crystal engineering approaches, such as the formation of multicomponent crystals (salts and cocrystals) and solid dispersions, have been explored to improve its physicochemical properties.

While a direct comparison of classical polymorphs of tioconazole with comprehensive quantitative data was not available in the search results, studies on its multicomponent crystals demonstrate significant improvements in solubility and dissolution rates. For instance, a study on new multicomponent crystals of tioconazole showed that the formation of a salt cocrystal with L-tartaric acid resulted in the highest solubility and improved dissolution behavior compared to the freebase form.[5] Another study highlighted that multicomponent crystals with various dicarboxylic acids significantly improved solubility and maintained supersaturation in solution.[6]

Furthermore, the preparation of amorphous solid dispersions of tioconazole has been shown to enhance its dissolution rate by converting the crystalline drug into a higher-energy amorphous state.[4]

The improvement in the physicochemical properties of tioconazole through these crystal engineering techniques underscores the importance of solid-state characterization in drug development.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of polymorphic forms. Below are generalized protocols for key experimental techniques based on common practices in the pharmaceutical industry.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline phase of a compound and differentiate between polymorphs based on their unique diffraction patterns.

  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder. Ensure the surface is flat and level with the holder's surface.

  • Instrument Setup:

    • X-ray source: Typically Cu Kα radiation.

    • Voltage and Current: e.g., 40 kV and 40 mA.[1]

    • Scan range (2θ): Typically 5° to 50°.

    • Scan speed: e.g., 2°/min.

  • Data Collection: Run the scan and collect the diffraction pattern.

  • Data Analysis: Identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the obtained pattern with reference patterns of known polymorphs.

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal properties of a sample, such as melting point, enthalpy of fusion, and solid-solid phase transitions, which are unique to each polymorphic form.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

  • Encapsulation: Seal the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Set the temperature program, including the starting and ending temperatures and the heating rate (e.g., 10°C/min).

  • Data Collection: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of endothermic (melting) and exothermic (crystallization) events, and calculate the enthalpy changes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a vibrational spectrum of the sample, which serves as a molecular fingerprint and can differentiate between polymorphs due to differences in their crystal lattice and molecular conformation.

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Collection: Collect the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Compare the positions and intensities of the absorption bands with those of known polymorphs.

Visualizing Polymorphism Concepts

The following diagrams illustrate key concepts and workflows related to the study of crystal polymorphism.

Polymorph_Screening_Workflow cluster_0 Polymorph Screening cluster_1 Characterization cluster_2 Performance Evaluation cluster_3 Selection API API Synthesis Crystallization Crystallization Studies (Varying Solvents, Temperatures, etc.) API->Crystallization SolidForms Generation of Multiple Solid Forms Crystallization->SolidForms PXRD Powder X-Ray Diffraction (PXRD) SolidForms->PXRD DSC Differential Scanning Calorimetry (DSC) SolidForms->DSC FTIR FTIR Spectroscopy SolidForms->FTIR Other Other Techniques (e.g., TGA, Microscopy) SolidForms->Other Solubility Solubility Studies PXRD->Solubility DSC->Solubility FTIR->Solubility Other->Solubility Dissolution Dissolution Rate Testing Solubility->Dissolution Stability Stability Assessment Dissolution->Stability Bioavailability Bioavailability Studies Stability->Bioavailability Selection Selection of Optimal Polymorph for Drug Development Bioavailability->Selection

Workflow for Polymorph Screening and Selection.

Polymorph_Property_Relationship Polymorphs Polymorphic Forms Form A Form B ... Properties Physicochemical Properties Solubility Dissolution Rate Melting Point Stability Polymorphs->Properties Determines Performance Drug Performance Bioavailability Therapeutic Efficacy Shelf-life Properties->Performance Impacts

Relationship between Polymorphism and Drug Performance.

References

Safety Operating Guide

Proper Disposal of 4,5-Dimethylthiophene-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4,5-Dimethylthiophene-3-carboxylic acid (CAS No. 19156-52-6)[1][2][3][4]. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance. This document outlines step-by-step protocols for waste handling, spill management, and final disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to be aware of its potential hazards. Based on data from similar compounds, it should be treated as an irritant at minimum.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses are mandatory[7][8].

  • Hand Protection: Wear appropriate chemical-resistant gloves[9].

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact[8].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator[8].

Hazard Classification (Anticipated)Recommended PPE
Skin IrritantChemical-resistant gloves, lab coat
Eye IrritantChemical safety goggles/glasses
Acute Oral Toxicity (Potential)Standard laboratory hygiene, no eating/drinking

II. Waste Segregation and Containerization

Proper segregation and labeling of chemical waste are critical to prevent accidental mixing and to ensure correct disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be compatible with the chemical and have a secure lid[7].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container[8]. For solutions, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

IV. Disposal Procedure

Final disposal of chemical waste must be conducted in compliance with local, state, and federal regulations.

Operational Plan for Final Disposal:

  • Consult Institutional Guidelines: Always refer to your organization's specific chemical hygiene and waste disposal plans.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste container.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company. The typical method of disposal for this type of organic solid is incineration in a chemical incinerator equipped with an afterburner and scrubber[10].

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Spill & Emergency cluster_3 Final Disposal A Identify Waste (4,5-Dimethylthiophene- 3-carboxylic acid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated & Labeled Hazardous Waste Container B->C D Segregate from Incompatible Wastes C->D E Store in a Cool, Dry, Well-Ventilated Area D->E J Contact EHS for Waste Pickup E->J F Spill Occurs G Contain Spill with Inert Absorbent F->G H Collect & Place in Hazardous Waste Container G->H I Decontaminate Area H->I I->J K Transport by Licensed Waste Disposal Vendor J->K L Incineration at a Permitted Facility K->L

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 4,5-Dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,5-Dimethylthiophene-3-carboxylic Acid

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory.

Immediate Safety and Hazard Information

This compound presents several hazards that require immediate attention and the use of appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), the compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning"[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE[1][2][3][4]:

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a risk[2][3].
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated[2][3][5][6]. Fully enclosed shoes are mandatory[3][4].
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust[2][3]. If a fume hood is unavailable or insufficient, a NIOSH-approved respirator for dusts may be necessary[3][5].

Operational and Disposal Plans

Safe Handling Procedures

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood[3].

  • Ensure the chemical fume hood is functioning correctly before starting any work[3].

  • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers, before handling the chemical[3].

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above.

  • Ensure gloves are the correct size and are free of any defects.

3. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

  • Wash hands and any exposed skin thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1][3].

  • Use only outdoors or in a well-ventilated area[1].

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3].

First-Aid Measures
  • If Swallowed: Get medical help. Rinse mouth[1].

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse[1].

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell[1].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage
  • Store in a well-ventilated place. Keep the container tightly closed[1].

  • Store locked up[1].

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[3][7].

  • Chemical Waste: Unused or unwanted this compound must be disposed of as hazardous waste. Do not mix with other waste streams unless compatible.

2. Labeling of Waste Containers:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[7].

  • The label should also include the primary hazards associated with the compound, such as "Harmful," and "Irritant"[7].

3. Disposal Method:

  • Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations[1][8].

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2].

  • Do not dispose of this chemical down the drain or in regular trash [7]. The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas[7].

Visual Guides

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate segregate_waste Segregate Contaminated Waste conduct_experiment->segregate_waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal ppe_selection cluster_hazards Identified Hazards cluster_ppe Required PPE skin_irritation Skin Irritation (H315) gloves_coat Chemical-Resistant Gloves & Lab Coat skin_irritation->gloves_coat Mitigated by eye_irritation Eye Irritation (H319) goggles_shield Safety Goggles & Face Shield eye_irritation->goggles_shield Mitigated by inhalation_hazard Respiratory Irritation (H335) fume_hood Chemical Fume Hood inhalation_hazard->fume_hood Mitigated by ingestion_hazard Harmful if Swallowed (H302) no_eat_drink No Eating, Drinking, or Smoking ingestion_hazard->no_eat_drink Prevented by

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethylthiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,5-Dimethylthiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.